AG-636
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZRCGZLMBSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AG-636: A Deep Dive into its Mechanism of Action in Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AG-636 is a potent and selective, orally bioavailable, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Preclinical evidence has demonstrated that this compound exhibits robust anti-tumor activity in lymphoma models by exploiting the heightened dependency of hematologic malignancies on this metabolic pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This pyrimidine starvation leads to the suppression of DNA synthesis, cell cycle arrest, and ultimately, the induction of apoptosis in lymphoma cells. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound in the context of lymphoma.
Core Mechanism of Action: DHODH Inhibition
This compound's primary mechanism of action is the targeted inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of essential nucleotide building blocks.[2] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the production of uridine monophosphate (UMP).[2][3] UMP is a precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for DNA and RNA synthesis.[1][3]
By binding to and inhibiting DHODH, this compound blocks this critical step, leading to a rapid depletion of the pyrimidine pool within cancer cells.[1] This selective pressure has a profound impact on rapidly proliferating cells, such as lymphoma cells, which have a high demand for nucleotides to sustain growth and division.[4] A notable characteristic of many hematologic malignancies is their particular vulnerability to the disruption of de novo pyrimidine synthesis, as they are less efficient at utilizing alternative pyrimidine salvage pathways compared to solid tumor cells.[4][5]
The direct consequences of DHODH inhibition by this compound in susceptible tumor cells include:
-
Inhibition of DNA and RNA Synthesis: Depletion of pyrimidine precursors halts the replication and transcription processes necessary for cell survival and proliferation.[1]
-
Cell Cycle Arrest: Cells are unable to progress through the cell cycle, particularly the S phase, due to the lack of necessary building blocks for DNA replication.
-
Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial electron transport, to which DHODH is linked, can lead to increased ROS production, contributing to cellular stress and apoptosis.[1]
Signaling and Metabolic Pathways
The inhibition of DHODH by this compound initiates a cascade of downstream cellular events, primarily centered around metabolic stress and the DNA damage response.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and leading to apoptosis.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity against hematologic cancer cell lines, particularly lymphoma, in preclinical studies.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µmol/L) |
| OCI-LY19 | Diffuse Large B-Cell Lymphoma (DLBCL) | < 0.01 |
| Z-138 | Mantle Cell Lymphoma | < 0.01 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | < 0.01 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.01 |
| A549 | Lung Carcinoma | > 10 |
| HCT116 | Colorectal Carcinoma | > 10 |
| (Data extracted from preclinical studies published in Molecular Cancer Therapeutics) |
Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Model | Cancer Type | Dose (mg/kg, b.i.d.) | Treatment Duration | Result |
| OCI-LY19 | DLBCL | 100 | 14 days | 102% Tumor Growth Inhibition (TGI) |
| Z-138 | Mantle Cell Lymphoma | 100 | 21 days | Complete Tumor Regression |
| (Data sourced from preclinical xenograft studies)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay
This protocol was used to determine the half-maximal growth inhibition (GI50) of this compound against a panel of cancer cell lines.
-
Cell Culture: Lymphoma and other cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Plate Preparation: Cells were seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration was maintained at <0.1%. Cells were treated with a range of this compound concentrations for 96 hours.
-
Viability Measurement: After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated (DMSO) controls, and GI50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Murine Xenograft Model for In Vivo Efficacy
This protocol details the establishment and use of subcutaneous lymphoma xenograft models to evaluate the anti-tumor activity of this compound.
-
Animal Models: Female severe combined immunodeficient (SCID) or athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 5 x 10^6 OCI-LY19 or Z-138 lymphoma cells, resuspended in a 1:1 mixture of PBS and Matrigel, were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reached the target size, mice were randomized into vehicle and treatment groups. This compound was formulated in a solution of 0.5% methylcellulose and administered via oral gavage twice daily (b.i.d.) at doses of 10, 30, or 100 mg/kg. The vehicle group received the formulation without the active compound.
-
Efficacy Endpoints: Treatment continued for a specified duration (e.g., 14-21 days). The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Animal body weight was also monitored as a measure of toxicity.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the key preclinical experiments.
Caption: Workflow for the in vitro cell viability and GI50 determination assay.
Caption: Workflow for the in vivo lymphoma xenograft efficacy study.
Conclusion and Future Directions
This compound represents a targeted metabolic approach to treating lymphoma, with a clear mechanism of action centered on the inhibition of DHODH. Preclinical data strongly support its potent and selective activity against hematologic malignancies. The pronounced reliance of lymphoma cells on de novo pyrimidine synthesis provides a clear therapeutic window. While a Phase 1 clinical trial (NCT03834584) was initiated for advanced lymphoma, it was subsequently terminated for reasons not specified in the available data.[6] Future research could explore this compound in combination with other agents, such as those targeting DNA damage response pathways, to potentially enhance its anti-tumor efficacy.[5] Further investigation into biomarkers of response could also help identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. This compound | Dehydrogenase | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in antibody-drug conjugates as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the aG-636 DHODH Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
aG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound effectively disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis. This mechanism has shown significant promise in preclinical models of hematologic malignancies, particularly acute myeloid leukemia (AML) and lymphoma, which exhibit a heightened dependence on this pathway. This technical guide provides a comprehensive overview of the this compound mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to DHODH and Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are vital for DNA and RNA synthesis, protein and lipid glycosylation, and cellular metabolism. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.
This compound: A Potent and Selective DHODH Inhibitor
This compound is a novel, orally available small molecule that potently and selectively inhibits human DHODH.[1][2][3] Its inhibitory action blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine nucleotide pool.
Quantitative Data on this compound Activity
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against human DHODH.
| Parameter | Value | Reference |
| IC50 (human DHODH) | 17 nM | [1][2][3] |
Further quantitative data, such as the inhibition constant (Ki) and half-maximal effective concentrations (EC50) in various cancer cell lines, are crucial for a complete understanding of its pharmacological profile. While specific Ki values for this compound are not yet publicly available, the low nanomolar IC50 suggests a high binding affinity to the enzyme. Similarly, comprehensive EC50 data across a wide panel of hematologic cancer cell lines would provide a clearer picture of its cellular potency and therapeutic window.
The this compound DHODH Inhibition Pathway
The primary mechanism of action of this compound is the direct inhibition of DHODH, which sets off a cascade of downstream cellular events.
Signaling Pathway Diagram
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing anti-cancer effects.
Molecular Consequences of DHODH Inhibition
Inhibition of DHODH by this compound leads to several key molecular changes:
-
Accumulation of Upstream Metabolites: The concentration of dihydroorotate and its precursor, ureidosuccinic acid, increases within the cell.[3]
-
Depletion of Downstream Metabolites: The cellular pools of orotate, UMP, and subsequent pyrimidine nucleotides are significantly reduced.
-
Induction of Apoptosis: Depletion of pyrimidines triggers the intrinsic apoptotic pathway. While the precise molecular cascade initiated by this compound is still under investigation, it is known to involve the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases, the executioners of apoptosis.[4][5][6][7][8][9]
-
Induction of Differentiation: In AML models, this compound has been shown to promote the differentiation of leukemic blasts into more mature myeloid cells.
Preclinical Efficacy of this compound
This compound has demonstrated robust anti-tumor activity in various preclinical models of hematologic malignancies.
In Vivo Efficacy in Lymphoma and AML Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, orally, twice daily | Complete tumor stasis | [3] |
| Z-138 | Ibrutinib-resistant Mantle Cell Lymphoma | 100 mg/kg, orally, twice daily | Complete tumor regression | [3] |
Experimental Protocols
DHODH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergents and salts)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add this compound or control vehicle to the wells of the microplate.
-
Add recombinant DHODH to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay with Uridine Rescue
This assay assesses the effect of this compound on the proliferation of cancer cell lines and confirms the on-target effect through uridine rescue.
Materials:
-
Hematologic cancer cell lines (e.g., AML or lymphoma cell lines)
-
Complete cell culture medium
-
This compound
-
Uridine
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine.
-
Incubate the cells for a period of 72-96 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the EC50 of this compound in the absence and presence of uridine to demonstrate the rescue effect.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Clinical Development
A Phase 1 clinical trial (NCT03834584) was initiated to evaluate the safety and efficacy of this compound in patients with advanced lymphoma.[10][11] The trial was designed as a dose-escalation and expansion study to determine the maximum tolerated dose and recommended Phase 2 dose.[10][11] However, the trial was terminated for reasons not related to safety. Further clinical investigation is warranted to fully explore the therapeutic potential of this compound in hematologic malignancies.
Conclusion
This compound is a promising therapeutic agent that targets a key metabolic vulnerability in hematologic cancers. Its potent and selective inhibition of DHODH leads to pyrimidine starvation, resulting in the suppression of cell proliferation and the induction of apoptosis and differentiation. The robust preclinical data underscore the potential of this compound as a novel treatment for lymphoma and AML. Further research is needed to fully elucidate the downstream signaling pathways and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational understanding of the this compound DHODH inhibition pathway to aid researchers and drug developers in their ongoing efforts to translate this promising science into clinical benefit.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Facebook [cancer.gov]
- 5. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial: NCT03834584 - My Cancer Genome [mycancergenome.org]
AG-636: A Deep Dive into its Role in Pyrimidine Synthesis Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on pyrimidine metabolism. Particular focus is given to its selective activity in hematologic malignancies.
Introduction
The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of nucleotides, the building blocks of DNA and RNA. In states of high proliferative demand, such as cancer, cells become heavily reliant on this pathway to sustain their growth and division. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, ultimately causing cell cycle arrest and apoptosis.[2]
This compound is a novel, orally bioavailable small molecule inhibitor of DHODH.[2] It has demonstrated potent and selective antitumor activity in preclinical models of hematologic malignancies, which appear to be particularly vulnerable to pyrimidine starvation.[3][4] This document serves as a technical resource for professionals in the field of oncology drug development, providing detailed information on the biochemical and cellular characterization of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DHODH.[2] This inhibition blocks the de novo synthesis of pyrimidines, leading to a state of "pyrimidine starvation" within the cell. The consequences of this are manifold, including the cessation of DNA and RNA synthesis, induction of cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[2] The on-target activity of this compound can be confirmed by rescue experiments, where the cytotoxic effects of the compound are reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the salvage pathway.[1]
Signaling Pathway Diagram
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| DHODH IC50 | 17 nM | Recombinant human DHODH | [5][6] |
| GI50 (sensitive) | <1.5 µmol/L | Hematologic cancer cell lines | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| OCILY19 DLBCL tumor xenograft | This compound | 10-100 mg/kg (oral, twice daily for 14 days) | Robust tumor growth inhibition | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (serially diluted)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DHODH enzyme, DHO, and decylubiquinone in the assay buffer.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding DCIP to all wells.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (Growth Inhibition) Assay
Objective: To determine the half-maximal growth-inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., hematologic and solid tumor lines)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).
-
At the end of the treatment period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells, using a luminometer.
-
Normalize the data to untreated control cells and plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Calculate the GI50 value by fitting the data to a suitable dose-response curve.
Experimental Workflow Diagram
Caption: A typical workflow for determining the growth inhibitory effects of this compound.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line for implantation (e.g., OCILY19)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot mean tumor volume over time for each group to assess treatment efficacy.
Conclusion
This compound is a potent and selective inhibitor of DHODH with demonstrated preclinical activity, particularly in hematologic malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a clear rationale for its development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on DHODH inhibitors and related metabolic targets in oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced cancers.
References
- 1. Facebook [cancer.gov]
- 2. easybiologyclass.com [easybiologyclass.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
The Pharmacodynamics of AG-636: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent and selective, orally bioavailable, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting this key metabolic vulnerability, this compound has demonstrated significant anti-tumor activity, particularly in hematologic malignancies, which exhibit a heightened dependence on this pathway for proliferation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by specifically binding to and inhibiting the enzymatic activity of DHODH.[1] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. Inhibition of DHODH by this compound leads to the depletion of uridine monophosphate (UMP), a fundamental building block for DNA and RNA synthesis. This pyrimidine starvation results in the cessation of DNA replication, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[1] Furthermore, DHODH inhibition has been shown to induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[1]
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of this compound from preclinical studies.
Table 1: In Vitro DHODH Inhibition
| Parameter | Value | Reference |
| IC50 | 17 nM | [2] |
Table 2: In Vitro Anti-proliferative Activity in Hematologic Malignancy Cell Lines
| Cell Line | Lineage | GI50 (µM) |
| OCILY19 | Diffuse Large B-cell Lymphoma (DLBCL) | < 1.5 |
| Z138 | Mantle Cell Lymphoma (MCL) | < 1.5 |
| MOLM13 | Acute Myeloid Leukemia (AML) | Sensitive |
| A panel of 28 hematologic cancer cell lines showed high sensitivity to this compound (GI50 < 1.5 µM). |
Table 3: In Vivo Pharmacodynamic Effects in Xenograft Models
| Xenograft Model | Treatment Dose | Pharmacodynamic Effect |
| OCILY19 (DLBCL) | 100 mg/kg b.i.d. | Complete tumor stasis (102% tumor growth inhibition) |
| OCILY19 (DLBCL) | 10, 30, 100 mg/kg b.i.d. | Dose-dependent increase in plasma dihydroorotate (DHO) levels |
| Z138 (MCL) | 100 mg/kg b.i.d. | Complete tumor regression |
| MOLM13 (AML) | Twice daily administration | Significantly extended survival |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DHODH Enzyme Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against DHODH.
Caption: Workflow for the DHODH enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), recombinant human DHODH enzyme, dihydroorotate (DHO) substrate solution, and serial dilutions of this compound in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the DHODH enzyme to the assay buffer containing varying concentrations of this compound or DMSO (vehicle control). Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHO substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 295 nm) over time, which corresponds to the formation of orotate.
-
Data Analysis: Determine the initial reaction velocities for each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (CTG Assay)
This protocol describes the method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) under standard cell culture conditions.
-
CTG Reagent Addition: Add CellTiter-Glo® (CTG) reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell growth inhibition. Plot the percentage of growth inhibition against the drug concentration to calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the procedure for quantifying apoptosis induced by this compound using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells in the presence of this compound at various concentrations or with DMSO as a vehicle control for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in lymphoma xenograft models.
Protocol:
-
Tumor Implantation: Subcutaneously implant human lymphoma cells (e.g., OCILY19, Z138) into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various dose levels (e.g., 10, 30, 100 mg/kg) twice daily (b.i.d.). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At specified time points, collect blood and tumor tissue samples for the analysis of this compound concentrations and dihydroorotate (DHO) levels as a biomarker of DHODH inhibition.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and overall survival.
Clinical Pharmacodynamics
A Phase 1 clinical trial (NCT03834584) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in adult patients with advanced lymphoma.[3] The pharmacodynamic effects of this compound in this study were assessed by measuring plasma concentrations of dihydroorotate (DHO).[3] However, the trial was terminated by the sponsor, and detailed pharmacodynamic results have not been publicly released.
Conclusion
This compound is a potent and selective inhibitor of DHODH with a clear mechanism of action that leads to pyrimidine starvation and subsequent anti-tumor effects, particularly in hematologic malignancies. Preclinical data robustly support its in vitro and in vivo activity, demonstrating significant tumor growth inhibition and regression in lymphoma models. The pharmacodynamic biomarker, plasma DHO, has been utilized to confirm target engagement. While clinical development has been halted, the extensive preclinical characterization of this compound provides valuable insights into the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer.
References
AG-636: A Deep Dive into its Mechanism and Impact on Nucleotide Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AG-636 is a potent, reversible, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. By targeting DHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in hematologic malignancies which have shown a selective vulnerability to pyrimidine starvation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on nucleotide metabolism, and detailed experimental protocols for its study.
Introduction to this compound and Nucleotide Metabolism
Nucleotide metabolism is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis.[1] It comprises two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. The de novo pyrimidine synthesis pathway is a key metabolic route that produces uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[2]
Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on the de novo synthesis pathway, making DHODH an attractive target for anticancer therapy.
This compound is an orally available small molecule inhibitor that specifically targets and binds to DHODH, preventing its enzymatic activity.[3] This inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby hindering DNA and RNA synthesis and inducing cell death in susceptible cancer cells.[3]
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of DHODH. Its mechanism of action is centered on the direct binding to the enzyme, which blocks its catalytic function. This leads to an accumulation of the substrate dihydroorotate (DHO) and a depletion of the product orotate, and subsequently, a reduction in the downstream pyrimidine nucleotide pools.
Signaling Pathway of this compound Action
References
Structural Blueprint of AG-636's Conquest over DHODH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancerous ones. The dependence of hematologic malignancies on this pathway has positioned DHODH as a promising therapeutic target. AG-636, a potent and selective inhibitor of DHODH, has demonstrated significant anti-tumor activity, particularly in preclinical models of lymphoma and acute myeloid leukemia.[1][2] This technical guide provides an in-depth exploration of the structural basis for this compound's potent inhibition of human DHODH, offering valuable insights for researchers and drug development professionals in the field of oncology and metabolic pathways.
This compound is an orally available, reversible inhibitor that specifically targets and binds to DHODH, preventing the conversion of dihydroorotate to orotate.[3][4] This action blocks the fourth enzymatic step in the de novo pyrimidine synthesis pathway, leading to the depletion of uridine monophosphate (UMP) and subsequent inhibition of DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in susceptible tumor cells.[4] The high-resolution crystal structure of this compound in a quaternary complex with human DHODH, flavin mononucleotide (FMN), and orotate reveals the precise molecular interactions underpinning its inhibitory mechanism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding of this compound to DHODH.
| Parameter | Value | Reference |
| IC50 (this compound vs. hDHODH) | 17 nM | [3] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value | PDB ID | Reference |
| Resolution | 1.97 Å | 6V2D | [1] |
| Space Group | P2₁2₁2₁ | 6V2D | [1] |
| Unit Cell Dimensions | a=X, b=Y, c=Z | 6V2D | [1] |
| (α, β, γ) | (90, 90, 90)° | 6V2D | [1] |
Table 2: Crystallographic Data for this compound-DHODH Complex (Note: Specific unit cell dimensions were not available in the provided search results).
Structural Insights into the this compound-DHODH Interaction
The crystal structure of the human DHODH in complex with this compound, FMN, and orotate provides a detailed snapshot of the inhibitor's binding mode. This compound situates itself within the ubiquinone binding pocket, a hydrophobic tunnel adjacent to the FMN cofactor.[1] This binding pocket is formed by two N-terminal helices of the enzyme.[1]
The benzotriazole group of this compound is a key feature, stacking above histidine 55 (H55) and forming hydrogen bond interactions with tyrosine 355 (Y355).[1] A structural water molecule plays a crucial role in mediating interactions, forming a bridge between the inhibitor and the protein.[5] These unique polar interactions are believed to contribute to the enhanced potency of this compound when compared to other DHODH inhibitors like teriflunomide, which also occupies the same binding pocket.[1] The binding of this compound effectively blocks the access of the natural substrate, ubiquinone, to the active site, thereby halting the catalytic cycle of the enzyme.
Experimental Protocols
Human DHODH Expression and Purification for Crystallography
This protocol is a representative method for obtaining purified human DHODH suitable for crystallographic studies, based on established procedures.[6]
-
Gene Cloning and Expression Vector: The gene encoding the N-terminally truncated human DHODH (e.g., residues 29-395 to remove the mitochondrial targeting signal and transmembrane domain) is cloned into an expression vector such as pET28a-Sumo, which includes a cleavable N-terminal His-tag for purification.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3) Codon Plus. Cells are cultured in a rich medium (e.g., LB or TB) containing appropriate antibiotics (e.g., kanamycin and chloramphenicol) at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 100 μM. The culture is then incubated at a lower temperature, for instance, 18°C, for approximately 24 hours to enhance soluble protein expression.[6]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). The resuspended cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged DHODH is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Further Purification: The N-terminal His-SUMO tag is cleaved from the DHODH protein by incubation with a specific protease (e.g., ULP1 protease) during dialysis against a low-imidazole buffer.[6] The cleaved tag and the protease are subsequently removed by passing the protein solution through a second Ni-NTA column.
-
Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 200) equilibrated with a suitable buffer for storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing pure DHODH are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.
Crystallization of the this compound-DHODH Complex
This protocol outlines a general procedure for the co-crystallization of DHODH with an inhibitor.
-
Complex Formation: Purified DHODH is incubated with a molar excess of this compound (e.g., 5-fold molar excess) along with the co-factors orotate and FMN for a sufficient period (e.g., 2 hours) on ice to allow for complex formation. The final protein concentration for crystallization is typically in the range of 10-15 mg/mL.[7]
-
Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is employed for crystallization.[7] Initial crystallization conditions are screened using commercially available screens (e.g., Hampton Research Crystal Screen 1 and 2). Drops are set up by mixing equal volumes of the protein-inhibitor complex solution and the reservoir solution.
-
Optimization of Crystallization Conditions: Conditions that yield initial crystals are further optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor. The cryo-cooled crystals are then mounted on a goniometer and subjected to an X-ray beam at a synchrotron source for data collection.
DHODH Enzyme Activity Assay (IC50 Determination)
This colorimetric assay is a standard method to determine the inhibitory potency of compounds against DHODH.[8][9]
-
Assay Principle: The enzymatic activity of DHODH is monitored by the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600-650 nm.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[9]
-
Recombinant human DHODH (N-terminally truncated).
-
Dihydroorotate (DHO), the substrate.
-
Decylubiquinone, a coenzyme Q analog.
-
2,6-dichloroindophenol (DCIP).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the assay buffer, DCIP (e.g., 60 µM), and decylubiquinone (e.g., 50 µM).[9]
-
Varying concentrations of this compound (prepared by serial dilution of the stock solution) are added to the wells. A control well with DMSO only is included.
-
The reaction is initiated by the addition of DHO (e.g., 100 µM).[9]
-
The decrease in absorbance at 600 nm is measured over time (e.g., for 2 minutes) at a constant temperature (e.g., 30°C) using a microplate reader.[9]
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition for each this compound concentration is calculated relative to the control (DMSO). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for structural and functional characterization of this compound binding to DHODH.
Caption: Mechanism of action of this compound on the de novo pyrimidine synthesis pathway.
Conclusion
The structural and functional data presented in this guide illuminate the molecular basis for the potent and selective inhibition of human DHODH by this compound. The detailed understanding of the binding interactions within the ubiquinone pocket provides a solid foundation for the rational design of next-generation DHODH inhibitors with improved efficacy and safety profiles. The experimental protocols outlined herein offer a practical resource for researchers aiming to further investigate the role of DHODH in disease and to discover novel therapeutic agents targeting this critical metabolic enzyme. The compelling preclinical activity of this compound, rooted in its precise structural engagement with DHODH, underscores the therapeutic potential of targeting metabolic vulnerabilities in hematologic malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bindingdb.org]
AG-636: A Deep Dive into its Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-636 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, this compound disrupts pyrimidine production, leading to cell cycle arrest and apoptosis. Emerging evidence indicates that beyond its direct impact on nucleotide synthesis, this compound significantly affects mitochondrial respiration, a key cellular process for energy production. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Linking Pyrimidine Synthesis to Mitochondrial Respiration
DHODH is uniquely positioned at the intersection of cellular metabolism and proliferation. Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. This reaction is coupled to the mitochondrial electron transport chain (ETC), where ubiquinone is reduced to ubiquinol. This direct link means that inhibition of DHODH by this compound not only depletes the pyrimidine pool necessary for DNA and RNA synthesis but also has the potential to directly interfere with mitochondrial respiration and energy production.[2]
The inhibition of DHODH by this compound leads to a cascade of cellular events, including the induction of apoptosis and differentiation in cancer cells.[3] Furthermore, this inhibition has been shown to impair mitochondrial function, a critical vulnerability for many cancer types that rely on oxidative phosphorylation for their energy needs.[3]
Quantitative Impact on Mitochondrial Respiration
Preclinical studies have begun to quantify the direct effects of this compound on key parameters of mitochondrial respiration. While comprehensive dose-response data from publicly available peer-reviewed literature is still emerging, key findings from conference presentations and related studies on DHODH inhibitors provide valuable insights.
A pivotal study on the effects of this compound in acute myeloid leukemia (AML) cells reported a direct impact on mitochondrial function.[3] A Seahorse-based metabolic assay revealed that treatment with this compound resulted in the inhibition of basal oxygen consumption and a subsequent reduction in ATP generation .[3] This suggests that this compound, by inhibiting DHODH, curtails the cell's ability to perform oxidative phosphorylation.
Further investigation into the downstream effects of this compound treatment revealed the activation of AMP-activated protein kinase (AMPK) in response to the induced metabolic stress.[3] Additionally, an upregulation of TP53, PUMA, and NOXA was observed, proteins known to play a role in regulating mitochondrial integrity and apoptosis.[3]
| Parameter | Effect of this compound Treatment | Cell Type | Source |
| Basal Oxygen Consumption Rate (OCR) | Inhibition | Acute Myeloid Leukemia (AML) | [3] |
| ATP Generation | Inhibition | Acute Myeloid Leukemia (AML) | [3] |
| AMPK Activation | Increased | Acute Myeloid Leukemia (AML) | [3] |
| TP53, PUMA, NOXA Expression | Upregulated | Acute Myeloid Leukemia (AML) | [3] |
Note: Specific quantitative values for the percentage of inhibition were not available in the cited source. Further studies are needed to establish a detailed dose-response relationship.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial respiration.
Seahorse XF Cell Mito Stress Test
This assay is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium appropriate for the cell line
-
This compound (various concentrations)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., AML cell lines)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: Prepare assay medium (e.g., DMEM with specific supplements but without bicarbonate) and warm to 37°C.
-
Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
Cell Treatment:
-
Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium.
-
Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for a specified period.
-
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds into the appropriate injection ports.
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked OCR, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.
ATP Production Assay
Objective: To quantify the effect of this compound on total cellular ATP levels.
Materials:
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates (e.g., 96-well)
-
Luminometer
-
Cells of interest
-
This compound (various concentrations)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add the ATP detection reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on a plate shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to cell number or protein content.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the impact of this compound on the mitochondrial membrane potential.
Materials:
-
Fluorescent cationic dyes (e.g., TMRE, TMRM, or JC-1)
-
Fluorescence microscope or plate reader
-
Cells of interest
-
This compound (various concentrations)
-
FCCP (a mitochondrial membrane potential uncoupler, as a positive control)
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable culture plate or coverslips and treat with this compound or vehicle control for the desired duration.
-
Dye Loading:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Incubate the cells with the fluorescent dye (e.g., TMRE) at a low concentration in the dark.
-
-
Imaging or Plate Reading:
-
After incubation, wash the cells to remove the excess dye.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity of the dye within the mitochondria. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane. For JC-1, a shift from red to green fluorescence indicates depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its impact on mitochondrial respiration.
Caption: Signaling pathway of this compound's impact on mitochondrial respiration and cell fate.
Caption: Experimental workflow for assessing this compound's impact on mitochondrial respiration.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action extends beyond the simple depletion of pyrimidines, directly impacting the powerhouse of the cell, the mitochondria. The inhibition of DHODH by this compound leads to a measurable decrease in mitochondrial respiration and ATP production, highlighting a critical aspect of its anti-cancer activity.
For drug development professionals, these findings underscore the importance of evaluating the metabolic effects of DHODH inhibitors. Further research should focus on obtaining detailed quantitative data on the dose-dependent effects of this compound on mitochondrial function across a broader range of cancer types. Understanding the full extent of its impact on cellular bioenergetics will be crucial for optimizing its clinical application, both as a monotherapy and in combination with other anti-cancer agents that may further exploit the metabolic vulnerabilities induced by this compound. The continued investigation into the intricate interplay between pyrimidine synthesis and mitochondrial respiration will undoubtedly pave the way for more effective and targeted cancer therapies.
References
Methodological & Application
AG-636 In Vitro Assay Protocols: A Comprehensive Guide for Preclinical Evaluation
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of AG-636, a novel, orally available inhibitor of dihydroorotate dehydrogenase (DHODH). This compound targets the de novo pyrimidine synthesis pathway, a critical metabolic route for the proliferation of hematologic malignancies. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this compound and other DHODH inhibitors.
Mechanism of Action
This compound specifically inhibits DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[1] By blocking this step, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell differentiation in susceptible cancer cells.[1] Notably, hematologic cancer cell lines have shown a particular sensitivity to this compound.[2]
Signaling Pathway
References
Application Notes and Protocols for AG-636 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, this compound disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, particularly in hematologic malignancies.[1][4] Assessing the cell permeability of this compound is a crucial step in its preclinical development to predict its oral absorption and bioavailability.
These application notes provide detailed protocols for evaluating the cell permeability of this compound and similar small molecule inhibitors using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Signaling Pathway of DHODH Inhibition
The de novo pyrimidine synthesis pathway is essential for the production of nucleotide building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[4][5] this compound acts as a potent and selective inhibitor of DHODH, thereby depleting the intracellular pool of pyrimidines and leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[1][2]
Data Presentation: Predicted Permeability of this compound
While specific experimental permeability data for this compound is not publicly available, the following tables present hypothetical yet realistic data for a compound with characteristics similar to a small molecule inhibitor intended for oral administration. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: PAMPA Permeability Data
| Compound | Test Concentration (µM) | Incubation Time (h) | Pe (10-6 cm/s) | Classification |
| This compound (Hypothetical) | 100 | 5 | 18.5 ± 1.2 | High |
| Propranolol (High Permeability Control) | 100 | 5 | 25.1 ± 1.5 | High |
| Atenolol (Low Permeability Control) | 100 | 5 | 0.8 ± 0.2 | Low |
Table 2: Caco-2 Permeability Data
| Compound | Direction | Test Concentration (µM) | Papp (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| This compound (Hypothetical) | A → B | 10 | 15.2 ± 0.9 | 1.2 | High Permeability |
| B → A | 10 | 18.2 ± 1.1 | |||
| Propranolol (High Permeability) | A → B | 10 | 22.5 ± 1.3 | 1.1 | High Permeability |
| B → A | 10 | 24.8 ± 1.6 | |||
| Atenolol (Low Permeability) | A → B | 10 | 0.5 ± 0.1 | 1.0 | Low Permeability |
| B → A | 10 | 0.5 ± 0.1 | |||
| Digoxin (P-gp Substrate) | A → B | 10 | 0.2 ± 0.05 | 25.5 | Low Permeability, Efflux |
| B → A | 10 | 5.1 ± 0.4 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[6][7] It is a cost-effective initial screen for oral absorption potential.[8]
Experimental Workflow
Methodology
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final test concentration (e.g., 100 µM) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with a final DMSO concentration of ≤1%.
-
Acceptor Solution: Prepare a buffer solution identical to the donor solution but without the test compound.
-
Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) to mimic the intestinal membrane.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Add 150 µL of the donor solution containing this compound to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 5 hours) with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[11][12]
Experimental Workflow
Methodology
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm2).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
To measure apical-to-basolateral (A→B) permeability, add the transport buffer containing this compound (e.g., 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.
-
To measure basolateral-to-apical (B→A) permeability, add the transport buffer containing this compound to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with 5% CO2.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp in the B→A direction by the Papp in the A→B direction. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[11]
-
Conclusion
The PAMPA and Caco-2 permeability assays are valuable tools for assessing the potential for oral absorption of drug candidates like this compound. The PAMPA assay provides a rapid and cost-effective measure of passive permeability, while the Caco-2 assay offers a more comprehensive evaluation that includes active transport mechanisms. Together, these assays can guide lead optimization and candidate selection in the drug discovery and development process.
References
- 1. jmcs.org.mx [jmcs.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. View of Evaluation of the Apparent Permeability Xoefficient (Papp) of 5-o-β-d galactopyranosyl-7-methoxy-3'-4'-dihydroxy-4-phenylcoumarin in MDCK Cells [jmcs.org.mx]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innpharmacotherapy.com [innpharmacotherapy.com]
- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. mdpi.com [mdpi.com]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for AG-636 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH by this compound leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation and inducing apoptosis.[1] This mechanism has shown significant therapeutic potential, particularly in hematologic malignancies such as lymphoma and acute myeloid leukemia (AML), which exhibit a heightened dependence on this metabolic pathway.[3][4] Patient-derived xenograft (PDX) models, which involve the transplantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel therapeutic agents like this compound.[5][6][7][8][9] These models preserve the histological and genetic heterogeneity of the original tumor, providing a more accurate prediction of clinical response compared to traditional cell line-derived xenografts.[6][9][10]
These application notes provide detailed protocols for the administration of this compound in PDX models of hematologic malignancies, guidance on data interpretation, and visualization of the key signaling pathway and experimental workflow.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting a key metabolic vulnerability in cancer cells.
dot
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in preclinical xenograft models.
Table 1: In Vivo Efficacy of this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model (OCI-LY19)
| Treatment Group | Dose (mg/kg, b.i.d.) | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | ~1500 | - | [11] |
| This compound | 10 | Not specified | Not specified | [11] |
| This compound | 30 | Not specified | Not specified | [11] |
| This compound | 100 | <500 | >66% | [11] |
Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Model (Z138)
| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome | Reference |
| Vehicle | - | Progressive tumor growth | [11] |
| This compound | 100 | Complete tumor regression in all mice | [11] |
Table 3: Pharmacodynamic Biomarker Modulation by this compound in OCI-LY19 Tumors
| Treatment Group | Dose (mg/kg, b.i.d.) | Dihydroorotate (DHO) Levels | Reference |
| Vehicle | - | Below quantifiable limit | [11] |
| This compound | 100 | Significant accumulation post-dose | [11][12] |
Experimental Protocols
Protocol 1: Establishment of Lymphoma Patient-Derived Xenograft (PDX) Models
This protocol outlines the necessary steps for implanting patient tumor tissue into immunocompromised mice.
Materials:
-
Fresh patient lymphoma tissue (obtained with informed consent)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID IL2Rγ^null^ (NSG))[13]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tumor Tissue Preparation:
-
Place the fresh tumor biopsy in sterile PBS on ice.
-
In a sterile biosafety cabinet, mechanically dissociate the tissue into small fragments (1-2 mm³).
-
Alternatively, create a single-cell suspension by enzymatic digestion and filtration.[5]
-
-
Implantation:
-
Anesthetize the NSG mouse.
-
Subcutaneous Implantation:
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket. The fragment can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Subrenal Capsule Implantation: [13]
-
This method can offer a higher engraftment rate for some lymphoma subtypes. It requires more surgical skill.
-
Make a flank incision to expose the kidney.
-
Gently lift the kidney and make a small incision in the renal capsule.
-
Insert a tumor fragment under the capsule.
-
Return the kidney to the abdominal cavity and close the incisions.
-
-
-
Post-operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and signs of distress.
-
Palpate the implantation site regularly to monitor for tumor growth.[13]
-
Measure tumor dimensions with calipers once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor and prepare it for implantation into a new cohort of mice as described in step 1. PDX models are typically considered stable after 5 generations of passaging.[13]
-
Protocol 2: Administration of this compound in Established PDX Models
This protocol details the preparation and administration of this compound to mice with established PDX tumors.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Mice with established PDX tumors (tumor volume ~100-200 mm³)
-
Oral gavage needles
-
Balance and weighing supplies
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.
-
Suspend the this compound powder in the vehicle to the final desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Dosing:
-
Randomize mice with established tumors into treatment and vehicle control groups (n=10-15 per group is recommended).[11]
-
Record the body weight of each mouse before dosing.
-
Administer the this compound suspension or vehicle control orally via gavage. A typical dosing schedule is twice daily (b.i.d.).[11]
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
-
Measure tumor volume with calipers 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days or until tumors in the control group reach the endpoint).
-
At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
-
Pharmacodynamic Analysis (Optional):
-
To assess the on-target effect of this compound, tumors can be harvested at specific time points after the last dose.[11]
-
Flash-freeze the tumor tissue in liquid nitrogen.
-
Analyze the levels of dihydroorotate (DHO) by mass spectrometry. A significant increase in DHO levels in the this compound treated group confirms target engagement.[11][12]
-
Experimental Workflow Visualization
dot
Conclusion
The administration of this compound in patient-derived xenograft models of hematologic malignancies is a robust method for evaluating its preclinical efficacy and mechanism of action. The protocols provided herein offer a framework for conducting these studies. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is crucial for the advancement of novel cancer therapeutics into clinical development. The significant anti-tumor activity observed with this compound in these models underscores the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in susceptible cancers.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uridine Rescue Experiment with AG-636
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-636 is a potent, selective, and orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Inhibition of DHODH by this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly those of hematologic origin.[1][4][5] A uridine rescue experiment is a crucial tool to confirm that the observed cellular effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. By providing an external source of uridine, cells can utilize the pyrimidine salvage pathway to bypass the DHODH-inhibited de novo pathway, thus "rescuing" them from the effects of the drug.[4][5]
These application notes provide a detailed protocol for performing a uridine rescue experiment with this compound in cancer cell lines.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process for the synthesis of nucleotides. This compound specifically targets and inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH).
Caption: De Novo Pyrimidine Synthesis and Uridine Rescue Pathway.
Experimental Protocol: Uridine Rescue Assay
This protocol details the steps for assessing the on-target effect of this compound by rescuing its anti-proliferative effects with exogenous uridine.
Materials
-
This compound (MedChemExpress, Cat. No. HY-114269 or equivalent)
-
Uridine (Sigma-Aldrich, Cat. No. U3003 or equivalent)
-
Cancer cell lines (e.g., hematologic malignancy cell lines like OCI-Ly19, Z-138)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Methods
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of uridine in sterile water or PBS and filter-sterilize.
-
Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Prepare solutions of this compound with and without a final concentration of 100 µM uridine. A vehicle control (DMSO) with and without uridine should also be prepared.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound and uridine solutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® assay, following the manufacturer's instructions.
-
Briefly, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (DMSO-treated cells).
-
Plot the dose-response curves for this compound with and without uridine using a non-linear regression model to determine the IC₅₀ values.
-
Compare the IC₅₀ values and the overall cell viability in the presence and absence of uridine. A significant rightward shift in the IC₅₀ curve and increased cell viability in the presence of uridine indicates a successful rescue.
Quantitative Data
The following tables summarize representative quantitative data from uridine rescue experiments with this compound.
Table 1: IC₅₀ of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma | 17 |
| Z-138 | Mantle Cell Lymphoma | < 25 |
| MOLM-13 | Acute Myeloid Leukemia | ~30 |
| A549 | Non-Small Cell Lung Cancer | > 1000 |
| HCT116 | Colorectal Carcinoma | > 1000 |
Data compiled from publicly available literature.[3][6]
Table 2: Effect of Uridine on this compound-Induced Cytotoxicity
| Cell Line | This compound Concentration (nM) | % Cell Viability (without Uridine) | % Cell Viability (with 100 µM Uridine) |
| OCI-Ly19 | 100 | ~20% | ~95% |
| Z-138 | 100 | ~25% | ~90% |
| MOLM-13 | 100 | ~30% | ~98% |
Data are representative and may vary based on experimental conditions.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis of the uridine rescue experiment.
Caption: Experimental Workflow for Uridine Rescue Assay.
Caption: Logical Framework of the Uridine Rescue Experiment.
Conclusion
The uridine rescue experiment is a straightforward and powerful method to validate the mechanism of action of DHODH inhibitors like this compound. A successful rescue demonstrates that the compound's anti-cancer effects are a direct consequence of pyrimidine starvation, providing crucial evidence for its on-target activity. This protocol provides a robust framework for researchers to conduct this essential experiment in their own laboratory settings.
References
- 1. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: AG-636 in Combination with Venetoclax for the Treatment of Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While the BCL-2 inhibitor venetoclax has significantly improved treatment outcomes for many AML patients, intrinsic and acquired resistance remains a major clinical challenge. A key mechanism of resistance to venetoclax is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1).
AG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells. Emerging preclinical evidence suggests that combining DHODH inhibitors with BCL-2 inhibitors could be a promising strategy to overcome venetoclax resistance and enhance anti-leukemic activity. This document provides detailed application notes on the scientific rationale and protocols for investigating the combination of this compound and venetoclax in AML models.
Scientific Rationale for the Combination
The combination of this compound and venetoclax is predicated on the hypothesis that these two agents will exert synergistic anti-leukemic effects through complementary mechanisms of action.
-
Venetoclax (BCL-2 Inhibition): Venetoclax selectively binds to the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins like BIM, BAK, and BAX, which then initiate the intrinsic apoptotic cascade. However, AML cells can evade venetoclax-induced apoptosis by upregulating other anti-apoptotic proteins, most notably MCL-1, which can sequester pro-apoptotic proteins and prevent cell death.
-
This compound (DHODH Inhibition): this compound inhibits DHODH, leading to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This metabolic stress has been shown to induce cell cycle arrest, differentiation, and apoptosis in AML cells. Crucially, studies with other DHODH inhibitors, such as brequinar, have demonstrated that this class of drugs can downregulate the expression of both MCL-1 and the oncogene MYC.[1][2][3] The downregulation of MCL-1 is particularly significant as it can restore sensitivity to venetoclax in resistant AML cells.
The synergistic potential of this combination lies in a dual-pronged attack: venetoclax directly inhibits BCL-2, while this compound not only has its own anti-leukemic activity but also suppresses a key resistance mechanism to venetoclax by downregulating MCL-1.
Data Presentation
While direct quantitative data for the this compound and venetoclax combination in AML is not yet published, the following tables provide context from studies on venetoclax sensitivity in AML cell lines and the synergistic effects observed with another DHODH inhibitor, brequinar, in lymphoma models. This data supports the rationale for investigating the this compound/venetoclax combination.
Table 1: Venetoclax Sensitivity in Various AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MOLM-13 | 9.0 ± 1.6 | [4] |
| MV4-11 | 7.8 ± 2.1 | [4] |
| OCI-AML3 | >1000 | [4] |
| THP-1 | >1000 | [4] |
Table 2: Synergistic Effects of Brequinar (DHODH Inhibitor) and Venetoclax in Double-Hit Lymphoma (DHL) Cell Lines
| Cell Line | Brequinar (nM) | Venetoclax (nM) | Combination Index (CI) | Effect | Reference |
| SU-DHL-4 | 50 | 5 | < 1 | Synergy | [1][2][3] |
| DB | 50 | 5 | < 1 | Synergy | [1][2][3] |
Note: A Combination Index (CI) of < 1 indicates a synergistic effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the this compound and venetoclax combination in AML models.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of this compound, venetoclax, and their combination on the proliferation and viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13 for venetoclax-sensitive, OCI-AML3 for venetoclax-resistant)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and venetoclax in culture medium.
-
Treat the cells with varying concentrations of this compound alone, venetoclax alone, or the combination of both drugs. Include a DMSO-treated control group.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound, venetoclax, and their combination.
Materials:
-
AML cells
-
6-well plates
-
This compound and venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with predetermined concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effect of this compound and venetoclax, specifically the expression levels of MCL-1, MYC, and key apoptosis-related proteins.
Materials:
-
AML cells treated as in the apoptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-BCL-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of target proteins.
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of the this compound and venetoclax combination in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV-4-11 or OCI-AML2)
-
This compound formulated for oral or intraperitoneal administration
-
Venetoclax formulated for oral gavage
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Inject AML cells subcutaneously or intravenously into the mice.
-
Once tumors are palpable (for subcutaneous models) or engraftment is confirmed (for systemic models), randomize the mice into four treatment groups: Vehicle control, this compound alone, Venetoclax alone, and this compound + Venetoclax.
-
Administer the drugs according to a predetermined dosing schedule and route.
-
Monitor the tumor volume (for subcutaneous models) using calipers or leukemia burden (for systemic models) using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study, euthanize the mice and collect tumors and/or bone marrow/spleen for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and survival benefit.
Visualizations
Caption: Proposed mechanism of synergistic action of this compound and venetoclax in AML.
Caption: Experimental workflow for evaluating this compound and venetoclax combination.
Caption: Logical relationship of the dual-targeting strategy in AML.
References
- 1. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG-636 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG-636, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme.[1][2][3] Its IC50 value is 17 nM.[2][3] The mechanism of action involves the specific targeting and binding to DHODH, which prevents the fourth enzymatic step in the de novo pyrimidine synthesis pathway.[1] This inhibition blocks the conversion of dihydroorotate to orotate, thereby preventing the formation of uridine monophosphate (UMP).[1] As UMP is essential for DNA and RNA synthesis, this blockade leads to the inhibition of cell division and proliferation, induction of apoptosis, and formation of reactive oxygen species (ROS) in susceptible tumor cells.[1] this compound has shown strong growth-inhibitory effects in cancer cell lines of hematologic origin.[2][4]
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once prepared, stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for use within 6 months or at -20°C for use within 1 month.[2][5]
Q3: In which solvents is this compound soluble?
Data Presentation: this compound Solubility
| Solvent/Formulation | Concentration | Notes |
| DMSO | ~31.25 mg/mL (~91.01 mM) | Requires ultrasonication to dissolve.[2][5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.08 mg/mL (6.06 mM) | A formulation used for in vivo experiments.[5] |
Troubleshooting Guides
Problem: My this compound powder is not dissolving in DMSO.
If you encounter difficulty dissolving this compound, follow this protocol:
-
Warm the solution: Gently warm the tube containing the this compound and DMSO mixture to 37°C.[2]
-
Use sonication: Place the tube in an ultrasonic bath and sonicate for a short period.[2] This will significantly aid in dissolution.
-
Ensure Purity: Always use anhydrous, high-purity DMSO for preparing stock solutions.
Problem: I observe precipitation after adding this compound stock solution to my cell culture medium.
Precipitation can occur when a highly concentrated DMSO stock is diluted into an aqueous buffer or medium. This can alter your experiment's effective concentration and potentially harm cells.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity.
-
Pre-warm the Medium: Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Temperature shifts are a common cause of precipitation.
-
Proper Mixing Technique: Add the stock solution dropwise into the medium while gently vortexing or swirling. This prevents localized high concentrations that can lead to precipitation.
-
Consider Intermediate Dilutions: If you need to add a very small volume of a highly concentrated stock, consider making an intermediate dilution in pre-warmed medium before adding it to your main culture.
-
Rule out other causes: Precipitation can also be caused by media components, such as salts or proteins, especially after freeze-thaw cycles or evaporation.[6] Ensure your media and supplements are stored correctly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a stock solution for in vitro experiments.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Methodology:
-
Materials: this compound powder (MW: 343.38 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 343.38 g/mol ) = 0.0002912 L = 291.2 µL
-
-
Procedure: a. Accurately weigh the desired amount of this compound powder in a suitable vial. b. Add the calculated volume of anhydrous DMSO to the powder. c. To facilitate dissolution, warm the vial to 37°C and sonicate in an ultrasonic water bath until the solution is clear and all solid has dissolved.[2] d. Visually inspect the solution to ensure there are no visible particulates. e. Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).[5]
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is based on a published study using this compound in an OCI-LY19 DLBCL tumor xenograft model.[2]
Methodology:
-
Animal Model: CB17 SCID mice injected with OCI-LY19 cells.[5]
-
Drug Preparation: a. Prepare the dosing formulation: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[5] b. Dissolve this compound in the formulation to achieve the desired final concentrations (e.g., for doses of 10, 30, or 100 mg/kg).
-
Administration: a. Dose: 10, 30, or 100 mg/kg.[5] b. Route: Oral gavage (p.o.).[5] c. Frequency: Twice daily.[2][5] d. Duration: 14 consecutive days.[2][5]
-
Monitoring: Monitor tumor growth and animal health throughout the study. The referenced study observed robust tumor growth inhibition with this treatment regimen.[2]
References
- 1. Facebook [cancer.gov]
- 2. glpbio.com [glpbio.com]
- 3. tebubio.com [tebubio.com]
- 4. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound |DHODH Inhibitor/antagonist | CAS 1623416-31-8 | Buy AG636 from Supplier InvivoChem [invivochem.com]
- 6. Cell Culture Academy [procellsystem.com]
Potential off-target effects of AG-636
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AG-636.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cells such as those found in hematologic malignancies.[2][3]
Q2: What are the known on-target effects of this compound in sensitive cell lines?
In preclinical studies, this compound has demonstrated potent anti-tumor activity, especially in models of hematologic malignancies.[2][4] The on-target effects include:
-
Inhibition of cell proliferation.
-
Induction of apoptosis (programmed cell death).
-
Induction of cellular differentiation.
-
Inhibition of mitochondrial function.[2]
These effects can be rescued by the addition of exogenous uridine, confirming the on-target activity of this compound through the inhibition of the de novo pyrimidine biosynthesis pathway.[2]
Q3: Have any off-target effects or toxicities of this compound been identified?
Specific off-target kinase screening or comprehensive selectivity profiling data for this compound are not publicly available. However, a Safety Data Sheet (SDS) for this compound indicates the following potential hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[5]
Preclinical studies in animal models have suggested that this compound is generally well-tolerated at effective doses, with minimal impact on body weight and no significant recorded toxicity.[2]
Q4: What were the objectives of the clinical trials for this compound?
A Phase 1 clinical trial (NCT03834584) was initiated to evaluate this compound in adults with advanced lymphoma.[4][6] The primary objectives were to determine the maximum tolerated dose (MTD) and to characterize the dose-limiting toxicities (DLTs) of the compound.[4][6] Secondary objectives included assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[4] The recruiting status for this trial is listed as terminated, but the results detailing specific adverse events have not been widely publicized.[6]
Q5: What are the general side effects associated with DHODH inhibitors as a class?
While specific clinical data for this compound is limited, other DHODH inhibitors have been associated with side effects such as gastrointestinal disturbances and immunosuppression. These effects are generally considered to be related to the on-target mechanism of inhibiting pyrimidine synthesis, which can affect all rapidly dividing cells, including those in the gut and the immune system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability in non-hematologic cell lines | While this compound is more potent against hematologic cancer cells, high concentrations may affect other cell types with high proliferative rates or a strong dependence on de novo pyrimidine synthesis. | Perform a dose-response curve to determine the GI50 in your specific cell line. Consider using lower concentrations or shorter incubation times. |
| Unexpected changes in cellular signaling pathways unrelated to pyrimidine synthesis | This could indicate a potential off-target effect of this compound. | To investigate this, you can perform a kinase selectivity screen or a broader off-target profiling assay (see Experimental Protocols section). |
| Inconsistent results between experiments | This could be due to variations in cell culture conditions, such as the availability of uridine in the serum or media, which can rescue cells from the effects of DHODH inhibition. | Ensure consistent cell culture conditions, including the use of the same batch and concentration of fetal bovine serum. For mechanistic studies, consider using dialyzed serum to control for exogenous uridine levels. |
| Precipitation of this compound in cell culture media | This compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your cell culture media. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls. |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity
To identify potential off-target kinase interactions, a comprehensive kinase screening assay can be performed.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Selection: Choose a broad panel of recombinant human kinases. Several commercial services offer screening against hundreds of kinases.
-
Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Procedure:
-
Incubate the kinase, substrate, and radiolabeled ATP with either this compound at a screening concentration (e.g., 1 or 10 µM) or a vehicle control.
-
After the reaction, capture the phosphorylated substrate on a filter membrane.
-
Wash away unincorporated ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Significant inhibition of a kinase other than the intended target would indicate a potential off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its target (DHODH) and to identify potential off-target binding in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein (DHODH) and other potential off-target proteins by Western blotting.
-
Data Analysis: Ligand binding stabilizes the protein, leading to a shift in its melting curve to higher temperatures. A shift in the melting curve of a protein other than DHODH would suggest an off-target interaction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of DHODH by this compound in the pyrimidine synthesis pathway.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Clinical Trial: NCT03834584 - My Cancer Genome [mycancergenome.org]
Technical Support Center: Troubleshooting Resistance to AG-636
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential mechanisms of resistance to AG-636, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to cell cycle arrest, induction of apoptosis, and potent anti-tumor activity, particularly in hematologic malignancies that are highly dependent on this pathway for proliferation.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several potential mechanisms could contribute to reduced sensitivity or acquired resistance to this compound. Based on studies with other DHODH inhibitors, these can be broadly categorized as:
-
Upregulation of the Pyrimidine Salvage Pathway: This is a primary and well-documented mechanism of resistance.[4][5][6][7][8] Cells can compensate for the blockade of de novo synthesis by increasing the uptake and utilization of extracellular nucleosides (uridine and cytidine) through the salvage pathway.
-
Target Modification: This can involve either amplification of the DHODH gene, leading to overexpression of the target protein, or the acquisition of point mutations within the drug-binding site of DHODH, which can reduce the binding affinity of this compound.[9][10]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic networks to circumvent the effects of pyrimidine depletion.[11][12]
-
Chromosomal Amplification: Resistance may arise from the amplification of the chromosomal region containing the DHODH gene.[10]
Q3: How can I experimentally determine if the pyrimidine salvage pathway is upregulated in my resistant cells?
You can investigate the upregulation of the pyrimidine salvage pathway through several experimental approaches:
-
Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to quantify the mRNA levels of key salvage pathway genes such as UCK2 (uridine-cytidine kinase 2), UPRT (uracil phosphoribosyltransferase), and nucleoside transporters like SLC29A1 (ENT1).[4]
-
Protein Expression Analysis: Perform Western blotting or proteomics to assess the protein levels of the corresponding enzymes and transporters.
-
Functional Assays: Measure the rate of radiolabeled uridine or cytidine uptake and incorporation into nucleic acids in resistant versus sensitive cells.
-
Rescue Experiments: Determine if the addition of exogenous uridine or cytidine to the culture medium can rescue the anti-proliferative effects of this compound. A greater rescue effect in resistant cells could indicate an enhanced salvage capacity.
Q4: What are the key genes in the pyrimidine salvage pathway that I should investigate?
Based on CRISPR-activation screens and other studies with DHODH inhibitors, the following genes are key players in the pyrimidine salvage pathway and potential mediators of resistance:
| Gene | Protein Name | Function |
| UCK2 | Uridine-cytidine kinase 2 | Phosphorylates uridine and cytidine to UMP and CMP, respectively. |
| UPRT | Uracil phosphoribosyltransferase | Converts uracil to UMP. |
| SLC29A1 | Equilibrative nucleoside transporter 1 (ENT1) | Facilitates the transport of nucleosides across the cell membrane. |
| CDA | Cytidine deaminase | Converts cytidine to uridine. |
| UPP1 | Uridine phosphorylase 1 | Converts uridine to uracil. |
Troubleshooting Guides
Issue 1: Decreased this compound efficacy in vitro over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line.
-
Investigate Salvage Pathway:
-
Culture the resistant cells in uridine/cytidine-depleted medium and assess their sensitivity to this compound. Increased sensitivity in depleted media would suggest reliance on the salvage pathway.
-
Analyze the expression of key salvage pathway genes (UCK2, UPRT, SLC29A1) at both the mRNA and protein levels.
-
-
Assess DHODH Target:
-
Quantify DHODH gene copy number using qPCR or FISH to check for gene amplification.
-
Sequence the coding region of the DHODH gene to identify potential mutations in the drug-binding site.
-
Issue 2: In vivo tumor model is not responding to this compound treatment.
Possible Cause: Intrinsic resistance or tumor microenvironment factors.
Troubleshooting Steps:
-
Confirm Target Engagement: Measure the levels of dihydroorotate (DHO), the substrate of DHODH, in plasma or tumor tissue. A significant increase in DHO levels upon this compound treatment would indicate target engagement.
-
Evaluate Uridine Bioavailability: Assess the concentration of uridine in the plasma of the tumor-bearing animals. High systemic uridine levels may contribute to resistance by fueling the pyrimidine salvage pathway in the tumor cells.
-
Analyze Tumor Metabolism: Perform metabolomic analysis of tumor tissue to identify potential metabolic adaptations that could bypass the effects of DHODH inhibition.
-
Combination Therapy: Consider combining this compound with inhibitors of the pyrimidine salvage pathway or other metabolic pathways to overcome resistance.[13]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture plates/flasks
Procedure:
-
Determine Initial Dosing: Start by treating the parental cell line with a concentration of this compound that is approximately the IC20-IC30 (a concentration that inhibits cell growth by 20-30%).
-
Continuous Culture: Culture the cells continuously in the presence of this starting concentration of this compound. Monitor cell viability and proliferation regularly.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound. A typical dose escalation would be a 1.5 to 2-fold increase.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Isolate and Characterize Clones: Once a resistant population is established, you may want to isolate single-cell clones by limiting dilution to obtain a homogenous resistant cell line.
-
Confirm Resistance: Characterize the resistance of the newly generated cell line by performing a full dose-response curve and comparing the IC50 to the parental cell line.
This protocol is a general guideline and may need to be optimized for specific cell lines.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-discovery of pyrimidine salvage as target in cancer therapy - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-636 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of AG-636, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the handling and use of this compound.
Issue: Precipitation of this compound in Aqueous Solutions
-
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
-
Answer: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous buffers is a common issue. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The aqueous solubility of this compound is limited. Try lowering the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: While it is important to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically ≤0.1% in cell-based assays), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Vortexing/Sonication: After diluting the this compound stock solution, vortex the solution or use a sonicator to aid in dissolution.[1]
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the thermal stability of this compound and other components in your medium.
-
Issue: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results when using this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. Here's a logical workflow to troubleshoot this issue:
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from AbMole BioScience datasheet.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 20 mg/mL.[2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is highly recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While some small molecules can tolerate a limited number of freeze-thaw cycles, repeated cycling can lead to degradation and the introduction of moisture into the DMSO stock, which can compromise the stability of the compound.[1][2] A study on a diverse set of compounds in DMSO showed that no significant loss was observed after 11 freeze-thaw cycles when handled under a nitrogen atmosphere.[3][4] However, as a best practice, minimizing freeze-thaw cycles is advised.
Q4: Is this compound sensitive to light?
Q5: How does this compound work?
A5: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][6][7] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: General Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
HPLC-grade DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer of interest. Prepare a sufficient volume for all time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Store the remaining working solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. A significant decrease in the peak area of the parent compound, or the appearance of new peaks, indicates degradation.
Protocol 2: Assessment of Freeze-Thaw Stability
This protocol is designed to determine the stability of this compound stock solutions in DMSO after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phases
Procedure:
-
Prepare Aliquots: Prepare several small aliquots of the this compound stock solution in DMSO in separate microcentrifuge tubes.
-
Initial Analysis (Cycle 0): Take one aliquot and analyze it by HPLC to establish the initial concentration and purity.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw one aliquot completely at room temperature.
-
Analyze the thawed aliquot by HPLC.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 1, 3, 5, 10 cycles), using a new aliquot for each analysis to avoid confounding effects from repeated sampling.
-
-
Data Analysis: Compare the peak area and purity of this compound at each freeze-thaw cycle to the initial (Cycle 0) analysis. A significant decrease in the main peak or the appearance of degradation peaks indicates instability.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
Technical Support Center: AG-636 Xenograft Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AG-636 in xenograft models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, which in turn causes cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] This mechanism has shown particular efficacy in hematologic malignancies.[3][4]
Q2: Which tumor models are most sensitive to this compound?
Preclinical studies have demonstrated that cancer cell lines of hematologic origin, such as lymphoma and acute myeloid leukemia (AML), are highly sensitive to this compound.[3][4][5] In vivo, complete tumor regression has been observed in lymphoma xenograft models.[4][6] Solid tumor cell lines have generally shown less sensitivity.[4]
Q3: What is the recommended dose and administration route for this compound in mouse xenograft models?
Based on published preclinical studies, a common and effective dosing regimen for this compound in mouse xenograft models is 100 mg/kg administered orally (p.o.) twice daily (b.i.d.).[6][7] However, doses ranging from 10 mg/kg to 100 mg/kg b.i.d. have been explored.[6] The optimal dose may vary depending on the specific tumor model and the experimental goals.
Q4: How should this compound be formulated for oral administration in mice?
A common formulation for oral gavage of this compound in mice involves creating a suspension. One described method is to formulate this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the formulation fresh for each day of dosing.[1]
Troubleshooting Guide
Issue 1: Suboptimal or No Tumor Growth Inhibition
Q: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Tumor Model Selection: Confirm that your chosen cell line is sensitive to DHODH inhibition. Hematologic cancer models, particularly lymphoma, have shown the highest sensitivity to this compound.[3][4] Solid tumor models may exhibit intrinsic resistance.
-
Drug Formulation and Administration:
-
Ensure the formulation is homogenous and the compound is properly suspended.
-
Verify the accuracy of your dosing calculations and administration technique (oral gavage). Improper administration can lead to inconsistent drug exposure.
-
-
Pharmacodynamic (PD) Target Engagement: Measure the levels of dihydroorotate (DHO), the substrate of DHODH, in plasma or tumor tissue.[7] A significant increase in DHO levels post-treatment indicates successful target engagement.[8] If DHO levels are not elevated, it may suggest a problem with drug absorption or metabolism.
-
Uridine Salvage Pathway: The presence of high levels of extracellular uridine can be taken up by cells through the pyrimidine salvage pathway, bypassing the block in de novo synthesis and thus conferring resistance to DHODH inhibitors.[9][10] The in vivo tumor microenvironment may have variable uridine levels.
-
Development of Resistance: Although less common in short-term studies, acquired resistance can develop. This may involve upregulation of the pyrimidine salvage pathway or other compensatory mechanisms.[10]
Issue 2: High Variability in Tumor Growth Within Treatment Groups
Q: There is significant variability in tumor size among the mice in my this compound treatment group. How can I address this?
A: High variability can mask the true effect of the drug. Here are some common causes and solutions:
-
Initial Tumor Size: Start treatment when tumors have reached a pre-defined, uniform size across all animals. Randomize mice into treatment and control groups based on tumor volume to ensure an even distribution.
-
Cell Injection Technique: Inconsistent injection of tumor cells can lead to variable tumor take rates and growth. Ensure a consistent number of viable cells are injected subcutaneously at the same site for each mouse.[11]
-
Animal Health: The overall health of the mice can impact tumor growth. Monitor for any signs of illness or stress.
-
Drug Administration: As mentioned previously, ensure consistent and accurate dosing for all animals in the treatment group.
Issue 3: Adverse Effects and Animal Welfare
Q: I am observing adverse effects in my mice treated with this compound. What should I monitor and how can I manage it?
A: Inhibition of pyrimidine synthesis can affect rapidly dividing normal tissues. Potential side effects of DHODH inhibitors can include:
-
Gastrointestinal Issues: Monitor for signs of diarrhea or weight loss.[12]
-
Immunosuppression: As DHODH inhibitors can affect lymphocyte proliferation, there is a potential for immunosuppression.[12]
-
General Health: Observe the animals daily for changes in behavior, appetite, and overall appearance.
Management Strategies:
-
Ensure adequate hydration and nutrition.
-
If severe toxicity is observed, consider reducing the dose or the frequency of administration.
-
Consult with your institution's veterinary staff for guidance on managing specific symptoms.
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
-
Cell Culture: Culture the selected cancer cell line (e.g., OCI-LY19 for lymphoma) under standard conditions.[13]
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Injection: Resuspend the cells in an appropriate vehicle (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration. Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., NOD-SCID or BALB/c nude).[14][15]
-
Tumor Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: Once tumors reach a specified average size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[6][7]
Protocol 2: this compound Formulation and Oral Administration
-
Vehicle Preparation: Prepare the vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
This compound Suspension: Weigh the required amount of this compound powder and add it to the vehicle to achieve the desired final concentration for dosing (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).
-
Homogenization: Vortex the suspension thoroughly before each gavage to ensure a uniform distribution of the compound.
-
Oral Gavage: Administer the this compound suspension to the mice using a proper oral gavage technique. The typical volume is 10 mL/kg.[16]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Xenograft Models
| Cell Line | Tumor Type | Dose (mg/kg, b.i.d.) | Treatment Duration | Tumor Growth Inhibition (% TGI) | Outcome |
| OCI-LY19 | Lymphoma | 10 | 14 days | - | Dose-dependent inhibition |
| OCI-LY19 | Lymphoma | 30 | 14 days | - | Dose-dependent inhibition |
| OCI-LY19 | Lymphoma | 100 | 14 days | >100% | Tumor regression |
| Z138 | Lymphoma | 100 | 21 days | >100% | Complete tumor regression |
| A549 | Solid Tumor | 100 | 21 days | 58% | Partial inhibition |
| HCT116 | Solid Tumor | 100 | 14 days | 65% | Partial inhibition |
Data synthesized from a study by Agios Pharmaceuticals, Inc.[6]
Table 2: Pharmacodynamic Effect of this compound on Dihydroorotate (DHO) Levels in OCI-LY19 Xenograft Tumors
| Treatment Group | DHO Concentration (relative to vehicle) |
| Vehicle | Below quantifiable limit |
| This compound (100 mg/kg, b.i.d.) | Significantly elevated |
Data synthesized from a study by Agios Pharmaceuticals, Inc.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AG-636 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with AG-636, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. 4. Cell clumping. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and practice consistent pipetting technique. Prepare a serial dilution plate and then transfer to the cell plate. 3. Avoid using the outer wells of the microplate for data collection. Fill them with sterile PBS or media to maintain humidity. 4. Gently triturate the cell suspension to break up clumps before counting and seeding. |
| No significant dose-response effect observed | 1. This compound concentration range is too low. 2. Incubation time is too short. 3. The selected cell line is resistant to DHODH inhibition. 4. Inactive compound. | 1. Expand the concentration range of this compound. For sensitive hematologic cell lines, a range of 0.1 nM to 10 µM is a good starting point. 2. Increase the incubation time. A 96-hour incubation is often required to observe significant effects on cell proliferation[1]. 3. Confirm the sensitivity of your cell line to DHODH inhibition. Hematologic cancer cell lines are generally more sensitive[2]. Consider testing a known sensitive cell line as a positive control. 4. Ensure proper storage and handling of the this compound stock solution to maintain its activity. |
| Steep or shallow dose-response curve | 1. Inappropriate concentration range. 2. Issues with the assay readout. | 1. Adjust the concentration range to better capture the sigmoidal curve. A narrower range may be needed for steep curves, and a wider range for shallow curves. 2. Ensure the cell viability assay is in its linear range. Optimize cell seeding density to avoid saturation of the signal at high cell numbers or low signal at low cell numbers. |
| Inconsistent results across experiments | 1. Variation in cell passage number. 2. Differences in reagent lots (e.g., FBS). 3. Inconsistent incubation conditions. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Test new lots of critical reagents before use in large-scale experiments. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Cell death observed in DMSO control wells | 1. DMSO concentration is too high. 2. Cells are sensitive to DMSO. | 1. Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all wells, including the vehicle control. 2. If cells are particularly sensitive, a lower DMSO concentration may be necessary. Test the effect of different DMSO concentrations on cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cancer cell lines of hematologic origin, such as lymphoma and leukemia, have shown particular sensitivity to this compound.[2][3] It is recommended to consult the literature for specific GI50 values in your cell line of interest.
Q3: What is a typical concentration range for an this compound dose-response experiment?
A3: For sensitive hematologic cancer cell lines, a starting concentration range of 0.1 nM to 10 µM is recommended. The GI50 for many of these cell lines is below 1.5 µM.[2]
Q4: What is the recommended incubation time for an this compound cell viability assay?
A4: An incubation time of 96 hours is often used to allow for the full effect of pyrimidine depletion on cell proliferation to be observed.[1][4]
Q5: How can I confirm that the observed effect of this compound is due to DHODH inhibition?
A5: A uridine rescue experiment can be performed. The cytotoxic effects of this compound should be reversed by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.[4][5][6]
Q6: What cell viability assays are compatible with this compound?
A6: Standard cell viability assays such as those using resazurin, MTT, MTS, or ATP-based luminescence (e.g., CellTiter-Glo®) are compatible with this compound. The choice of assay may depend on the cell type and experimental setup.
Q7: How should I analyze my dose-response data?
A7: Dose-response data is typically plotted with the log of the inhibitor concentration on the x-axis and the percentage of cell growth inhibition on the y-axis. A non-linear regression analysis using a four-parameter logistic model is then used to calculate the GI50 (concentration that causes 50% inhibition of cell growth).[7][8]
Experimental Protocols
Protocol 1: this compound Dose-Response Curve Generation in a Lymphoma Cell Line
This protocol outlines the steps for determining the GI50 of this compound in a suspension lymphoma cell line (e.g., OCI-LY19).
Materials:
-
Lymphoma cell line (e.g., OCI-LY19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Culture cells to a sufficient density for the experiment.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 50 µL of complete medium).
-
Seed 50 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to prevent evaporation.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to create 2X working solutions. A typical 10-point dilution series might range from 20 µM to 0.2 nM.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
-
Add 50 µL of the 2X this compound working solutions or the vehicle control to the appropriate wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 96 hours.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cell" control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to determine the GI50 value.
-
Protocol 2: Uridine Rescue Experiment
This protocol is designed to confirm the on-target activity of this compound.
Methodology:
-
Follow the cell seeding and compound preparation steps as described in Protocol 1.
-
Prepare a parallel set of 2X this compound working solutions that also contain uridine at a final concentration of 200 µM.
-
Add the this compound solutions with and without uridine to the respective wells.
-
Include a control well with uridine only to assess its effect on cell growth.
-
Incubate the plate and perform the cell viability assay as described in Protocol 1.
-
Analyze the data by comparing the dose-response curves in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the effect of this compound is due to pyrimidine synthesis inhibition.[4][5][6]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Cell Line | Hematologic cancer cell lines (e.g., OCI-LY19, Z138) | These lines have demonstrated sensitivity to this compound. |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for each cell line to ensure logarithmic growth throughout the assay. |
| This compound Concentration Range | 0.1 nM - 10 µM | Adjust based on the expected sensitivity of the cell line. |
| Incubation Time | 96 hours | Allows for sufficient time to observe effects on proliferation. |
| DMSO Concentration | ≤ 0.1% | Minimize solvent toxicity. |
| Uridine Rescue Concentration | 100 - 200 µM | To confirm on-target DHODH inhibition. |
Visualizations
Caption: Experimental workflow for this compound dose-response curve optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. towardsdatascience.com [towardsdatascience.com]
Technical Support Center: AG-636 and Serum Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the impact of serum concentration on the in vitro activity of AG-636, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation leads to cell cycle arrest, differentiation, and ultimately apoptosis in susceptible cancer cells, particularly those of hematologic origin.[3][4]
Q2: Why is the serum concentration in my cell culture media important for this compound activity?
Serum contains various proteins, with albumin being the most abundant, that can bind to small molecule drugs like this compound.[5][6] This binding is a reversible equilibrium between the free drug and the protein-bound drug. According to the "free drug hypothesis," only the unbound fraction of a drug is able to diffuse across cell membranes and interact with its intracellular target.[7] Therefore, a higher concentration of serum proteins can lead to increased binding of this compound, reducing its free concentration and consequently diminishing its apparent potency (i.e., increasing the IC50 value) in cell-based assays.
Q3: What are the major serum proteins that can bind to this compound?
The primary serum proteins that are likely to bind to small molecule drugs are:
-
Albumin: The most abundant protein in plasma, it binds a wide range of drugs, particularly acidic and lipophilic compounds.[6]
-
Alpha-1-acid glycoprotein (AAG): While present at lower concentrations than albumin, AAG has a high binding affinity for many basic and neutral drugs.[8]
The extent to which this compound binds to these proteins will determine the impact of serum on its in vitro activity.
Q4: How can I determine the optimal serum concentration for my experiments with this compound?
The optimal serum concentration depends on the specific cell line and the goals of your experiment. For initial screening and potency determination, it is crucial to be consistent with the serum concentration used across all assays. To understand the potential for in vivo efficacy, it is advisable to test this compound activity at physiological serum concentrations (e.g., using human serum or bovine serum at concentrations that mimic the in vivo environment). A serum concentration-response experiment, as detailed in the protocols below, can help you characterize this effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Always use the same concentration and lot of serum for a set of comparable experiments. If a new lot of serum is used, consider re-validating your assay. |
| This compound appears less potent than expected based on published data. | Higher serum concentration used in your assay compared to the literature. | Carefully check the experimental conditions reported in the literature, including the type and percentage of serum. Consider performing a titration of serum concentration to understand its impact in your specific cell line. |
| Difficulty in achieving complete cell killing at high this compound concentrations. | Serum components may be providing a protective effect or promoting cell survival pathways. | Reduce the serum concentration if your cell line can tolerate it. Alternatively, use serum-free media for a defined period during drug treatment, ensuring the cells remain viable. |
| Precipitation of this compound in the culture medium. | The drug may have limited solubility, which can be exacerbated by interactions with serum proteins. | Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider preparing fresh drug dilutions and using a lower starting concentration. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
This protocol outlines a cell viability assay to quantify the impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS) or Human Serum
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear or white-walled cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or a commercial ATP-based assay kit)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in complete growth medium containing your standard serum concentration (e.g., 10% FBS).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Media with Varying Serum Concentrations:
-
Prepare different batches of growth medium containing a range of serum concentrations (e.g., 0%, 1%, 5%, 10%, and 20% FBS).
-
-
Drug Dilution Series:
-
Prepare a serial dilution of this compound in each of the prepared media with varying serum concentrations. Typically, an 8- to 12-point dilution series is recommended to generate a complete dose-response curve. Include a vehicle control (e.g., DMSO) for each serum condition.
-
-
Drug Treatment:
-
Carefully remove the seeding medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions (in media with corresponding serum concentrations) to the appropriate wells.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent. For example, for a Resazurin-based assay, add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells for each serum concentration (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Protocol 2: Equilibrium Dialysis for Determining this compound Protein Binding
This protocol provides a method to quantify the fraction of this compound bound to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8 kDa)
-
Human or Bovine Serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Device Preparation:
-
Prepare the equilibrium dialysis device and membranes according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of this compound in serum at a known concentration.
-
Prepare a corresponding volume of PBS.
-
-
Dialysis Setup:
-
Add the this compound-spiked serum to one chamber of the dialysis unit (the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
Seal the unit to prevent evaporation.
-
-
Incubation:
-
Incubate the dialysis unit on a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours, this may need to be determined empirically).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect samples from both the donor (serum) and receiver (PBS) chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.
-
-
Calculation of Percent Bound:
-
The concentration in the receiver chamber represents the unbound (free) drug concentration.
-
The concentration in the donor chamber represents the total drug concentration (bound + unbound).
-
Calculate the percent bound using the following formula: % Bound = [(Total Drug - Free Drug) / Total Drug] * 100
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in a Hematologic Cancer Cell Line
| Serum Concentration (%) | This compound IC50 (nM) | Fold Change in IC50 (relative to 0% serum) |
| 0 | 15 | 1.0 |
| 1 | 35 | 2.3 |
| 5 | 90 | 6.0 |
| 10 | 250 | 16.7 |
| 20 | 600 | 40.0 |
Note: This is example data and the actual values will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound inhibits the DHODH enzyme in the pyrimidine synthesis pathway.
Caption: Workflow for determining the impact of serum on this compound activity.
References
- 1. qeios.com [qeios.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy | PLOS One [journals.plos.org]
- 7. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: AG-636 Preclinical Toxicity
Disclaimer: There is limited publicly available information on the specific preclinical toxicity of AG-636. This technical support center provides guidance based on the known toxicities of other dihydroorotate dehydrogenase (DHODH) inhibitors and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] This inhibition blocks the production of uridine monophosphate (UMP), a precursor for DNA and RNA synthesis, thereby halting cell proliferation and inducing apoptosis.[1] Potential on-target toxicities are therefore expected in rapidly dividing tissues.
Q2: What are the likely target organs for toxicity with a DHODH inhibitor like this compound?
A2: Based on data from other DHODH inhibitors such as leflunomide and teriflunomide, the primary target organs for toxicity are likely to be the liver, hematopoietic system, and the gastrointestinal tract.[2][3][4][5][6] Embryo-fetal development is also a critical area of concern due to the teratogenic potential observed with this class of drugs.[7][8]
Q3: What are the common adverse effects observed with DHODH inhibitors in preclinical models?
A3: Common adverse effects include hepatotoxicity (elevated liver enzymes), myelosuppression (leukocytopenia, thrombocytopenia), gastrointestinal disturbances (diarrhea, nausea), alopecia, and skin rashes.[3][4][5][6][9][10][11]
Q4: How can I monitor for potential on-target toxicity of this compound in my animal models?
A4: An increase in the substrate of DHODH, dihydroorotate (DHO), can be used as a biomarker to monitor target engagement and potential on-target toxicity.[12] Monitoring DHO levels in plasma or urine can provide a quantitative measure of DHODH inhibition.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Groups
-
Possible Cause: The maximum tolerated dose (MTD) may have been exceeded. Rapidly dividing tissues, such as the gastrointestinal epithelium and hematopoietic stem cells, are highly sensitive to the antiproliferative effects of DHODH inhibitors.
-
Troubleshooting Steps:
-
Perform a thorough necropsy on deceased animals to identify the cause of death, paying close attention to the gastrointestinal tract, bone marrow, and liver.
-
In subsequent studies, use a dose-escalation design with smaller dose increments to more accurately determine the MTD.
-
Increase the frequency of clinical observations for signs of distress, such as weight loss, lethargy, and diarrhea, especially in the first few days after dosing.
-
Issue 2: High Variability in Liver Enzyme Levels
-
Possible Cause: The hepatotoxicity of DHODH inhibitors can be multifactorial and may involve mitochondrial dysfunction.[13][14] The metabolic capacity of individual animals can also contribute to variability.
-
Troubleshooting Steps:
-
Ensure a consistent diet and housing environment for all animals, as these factors can influence liver metabolism.
-
Increase the sample size per group to improve statistical power.
-
In addition to standard liver enzymes (ALT, AST), consider measuring biomarkers of mitochondrial dysfunction.
-
Conduct histopathological examination of the liver to correlate biochemical findings with cellular changes.
-
Issue 3: Difficulty in Establishing a Clear Dose-Response Relationship for Hematological Toxicity
-
Possible Cause: The effects of DHODH inhibition on the hematopoietic system can be complex and may not follow a linear dose-response curve. Compensatory mechanisms may be at play at lower doses.
-
Troubleshooting Steps:
-
Expand the range of doses tested, including lower doses, to better characterize the dose-response relationship.
-
Increase the frequency of blood sampling to capture the time course of hematological changes.
-
In addition to complete blood counts, consider performing a more detailed analysis of bone marrow aspirates to assess cellularity and lineage-specific effects.
-
Quantitative Data Summary
Table 1: Representative Hematological Toxicity Data for a DHODH Inhibitor in a 28-Day Rodent Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg/day) | Mid Dose (30 mg/kg/day) | High Dose (100 mg/kg/day) |
| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 5.4 ± 0.9 | 3.1 ± 0.6** |
| Neutrophils (10^9/L) | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.6 ± 0.2 |
| Lymphocytes (10^9/L) | 6.1 ± 0.9 | 5.8 ± 0.8 | 4.1 ± 0.7* | 2.4 ± 0.5 |
| Platelets (10^9/L) | 750 ± 150 | 720 ± 130 | 550 ± 110 | 380 ± 90** |
| Red Blood Cells (10^12/L) | 7.8 ± 0.5 | 7.6 ± 0.6 | 7.1 ± 0.5 | 6.5 ± 0.7 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Representative Clinical Chemistry Data for a DHODH Inhibitor in a 28-Day Rodent Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg/day) | Mid Dose (30 mg/kg/day) | High Dose (100 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 55 ± 12 | 120 ± 35 | 250 ± 70** |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 95 ± 20 | 180 ± 45 | 350 ± 90** |
| Alkaline Phosphatase (ALP) (U/L) | 200 ± 40 | 210 ± 45 | 250 ± 50 | 300 ± 60 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 28 ± 8 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeat-Dose Toxicity Study in Rodents
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high) of this compound. The high dose should be selected to induce some level of toxicity but not significant mortality.
-
Dose Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
In-life Observations:
-
Record clinical signs of toxicity daily.
-
Measure body weight at least twice a week.
-
Measure food consumption weekly.
-
-
Clinical Pathology:
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and weigh key organs.
-
Preserve tissues in formalin for histopathological examination.
-
Protocol 2: Assessment of Myelosuppression
-
Blood Collection: Collect peripheral blood samples at multiple time points (e.g., baseline, day 14, and day 28) via a suitable method (e.g., tail vein or saphenous vein).
-
Complete Blood Count (CBC): Analyze blood samples for a full CBC, including red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or sternum.
-
Cellularity and Differential: Prepare bone marrow smears and stain with a standard hematological stain (e.g., Wright-Giemsa) to assess cellularity and perform a differential cell count.
Visualizations
Caption: Mechanism of action of this compound via inhibition of the DHODH pathway.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Logical relationships of DHODH inhibition to potential toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Leflunomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leflunomide (Arava) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. products.sanofi.us [products.sanofi.us]
- 9. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 10. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Validation & Comparative
Unlocking Synergistic Combinations: A Guide to the Preclinical Efficacy of AG-636 with Chemotherapy Agents
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical synergistic effects of AG-636, a novel inhibitor of dihydroorotate dehydrogenase (DHODH), when combined with other chemotherapy agents. By inhibiting the de novo pyrimidine biosynthesis pathway, this compound has demonstrated significant anti-tumor activity, particularly in hematologic malignancies. Preclinical evidence now suggests that its efficacy can be significantly enhanced when used in combination with agents that target DNA damage response pathways.
Executive Summary
This compound's primary mechanism of action involves the inhibition of DHODH, a key enzyme in the de novo synthesis of pyrimidines. This leads to pyrimidine starvation in rapidly proliferating cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1] While this compound has shown potent single-agent activity in preclinical models of lymphoma and acute leukemia, recent studies have highlighted its synergistic potential with other classes of anti-cancer drugs. This guide will delve into the experimental data supporting these combinations, providing detailed protocols and visualizing the underlying molecular interactions.
Synergy with DNA Damage Response Inhibitors
Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with inhibitors of the DNA damage response (DDR) pathway, specifically checkpoint kinase 1 (CHK1) and DNA-dependent protein kinase (DNA-PK) inhibitors.[1] This synergy is predicated on the principle that by limiting the pyrimidine pool, this compound induces replicative stress and DNA damage. The subsequent inhibition of DDR pathways prevents the cancer cells from repairing this damage, leading to enhanced apoptosis.
Quantitative Analysis of Synergy
The synergy between this compound and the CHK1 inhibitor prexasertib has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Combination Agent | Concentration Range | Combination Index (CI) | Outcome | Reference |
| A549 (Lung Carcinoma) | Prexasertib (CHK1 Inhibitor) | Not Specified | 0.18 | Strong Synergy | [1] |
| HCT116 (Colon Carcinoma) | Prexasertib (CHK1 Inhibitor) | Not Specified | Not Reported | Increased DNA Damage (γH2AX) | [1] |
Experimental Protocols
Cell Viability and Synergy Analysis:
The synergistic effects of this compound in combination with other agents can be determined using a cell viability assay followed by analysis with the Chou-Talalay method.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of this compound and the combination agent, both alone and in combination, at various concentrations. Typically, a constant ratio of the two drugs is maintained.
-
Incubation: Treated cells are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The resulting dose-response data is analyzed using software like CompuSyn, which calculates the Combination Index (CI) based on the median-effect principle. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
Western Blot for DNA Damage Markers:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against DNA damage markers, such as phosphorylated histone H2AX (γH2AX), followed by incubation with a secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of synergy and the experimental workflow for its determination.
Caption: Proposed mechanism of synergy between this compound and DNA Damage Response (DDR) inhibitors.
Caption: Experimental workflow for determining the synergistic effects of this compound in combination with other agents.
Potential Synergy with Other Chemotherapy Agents
While direct evidence for the synergy of this compound with other classes of chemotherapy is still emerging, studies with other DHODH inhibitors provide a strong rationale for investigating further combinations.
-
BCL-2 Inhibitors (e.g., Venetoclax): Preclinical studies in lymphoma models have shown that DHODH inhibitors can synergize with the BCL-2 inhibitor venetoclax. The proposed mechanism involves the downregulation of MYC and MCL-1 by the DHODH inhibitor, which helps to overcome resistance to venetoclax.
-
BTK Inhibitors (e.g., Ibrutinib): In mantle cell lymphoma, the combination of a DHODH inhibitor with a tyrosine kinase inhibitor has demonstrated synergistic activity in inducing cell death.
Further preclinical studies are warranted to explore these potential synergistic combinations with this compound specifically.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound, particularly with inhibitors of the DNA damage response pathway. The ability of this compound to induce replicative stress and DNA damage, combined with the abrogation of cellular repair mechanisms, presents a compelling therapeutic strategy. This guide provides a foundational understanding of this synergy, offering detailed experimental approaches and a framework for future investigations into novel combination therapies involving this compound for the treatment of hematologic and potentially other malignancies.
References
On-Target DHODH Inhibition by AG-636: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-636, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), with other well-known DHODH inhibitors. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to objectively evaluate the on-target efficacy of this compound.
Comparative Performance of DHODH Inhibitors
This compound demonstrates potent inhibition of the DHODH enzyme, a critical component of the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. The inhibitory activity of this compound has been quantified and compared with other DHODH inhibitors such as Brequinar and Teriflunomide (the active metabolite of Leflunomide).
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound | DHODH | 17 | Potent, reversible, selective, and orally active. [2] |
| Brequinar | DHODH | ~10 | Potent inhibitor, evaluated in clinical trials for solid tumors.[3][4] |
| Teriflunomide | DHODH | ~600 - 1100 | Active metabolite of Leflunomide, approved for autoimmune diseases.[4] |
| Leflunomide | DHODH (pro-drug) | Weak inhibitor; converted to active Teriflunomide. | Used in the treatment of rheumatoid arthritis.[1] |
Experimental Evidence for On-Target this compound Activity
The on-target activity of this compound is confirmed through a series of key experiments that demonstrate its specific mechanism of action.
Cellular Proliferation Assays in Hematologic Malignancies
This compound has shown significant growth-inhibitory activity in various cancer cell lines, with a particular sensitivity observed in cell lines of hematologic origin.[2]
Table 2: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Result |
| OCILY19 | Diffuse Large B-cell Lymphoma | Sensitive |
| Z138 | Mantle Cell Lymphoma | Sensitive |
| A549 | Lung Cancer | Comparatively poor sensitivity |
| HCT116 | Colon Cancer | Comparatively poor sensitivity |
Metabolomics Analysis Confirming DHODH Inhibition
Treatment of cancer cells with this compound leads to the expected metabolic shifts consistent with DHODH inhibition. This includes the accumulation of the upstream metabolite, dihydroorotate (DHO), and the depletion of downstream pyrimidine nucleotides.[5][6]
Table 3: Metabolic Changes Induced by this compound in Xenograft Tumors
| Metabolite | Change upon this compound Treatment | Implication |
| Dihydroorotate (DHO) | Significant Accumulation | Direct evidence of DHODH inhibition. |
| Uridine Monophosphate (UMP) | Depletion | Blockade of de novo pyrimidine synthesis. |
| Cytidine Monophosphate (CMP) | Depletion | Blockade of de novo pyrimidine synthesis. |
In Vivo Efficacy in Lymphoma Xenograft Models
This compound has demonstrated robust anti-tumor activity in in vivo models of hematologic malignancies. Oral administration of this compound led to significant tumor growth inhibition and even complete tumor regression in lymphoma xenograft models.[7][8]
Table 4: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| OCILY19 (DLBCL) | 100 mg/kg b.i.d. | Complete tumor stasis (102% TGI).[5] |
| Z138 (Mantle Cell) | 100 mg/kg b.i.d. | Complete tumor regression.[7] |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on DHODH activity.
-
Enzyme and Substrates : Recombinant human DHODH is used. The substrates are dihydroorotate (DHO) and a co-factor, such as coenzyme Q10.
-
Reaction : The enzyme, substrates, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a suitable buffer (e.g., 200 mM K2CO3-HCl, pH 8.0) at 37°C.[9]
-
Detection : The product of the enzymatic reaction, orotate, is detected. This can be done using a fluorescence-based method where a fluorogenic reagent reacts specifically with orotate to produce a fluorescent signal.[9]
-
IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of DHODH activity is determined by plotting the enzyme activity against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating : Hematologic cancer cell lines (e.g., OCILY19, Z138) are seeded in 96-well plates at a density of 10,000 cells/well.[5]
-
Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation : The plates are incubated for 96 hours.[5]
-
Lysis and Signal Detection : The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : The luminescent signal is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.
Metabolomics Analysis via LC-MS/MS
This method is used to identify and quantify changes in metabolite levels within cells or tissues following drug treatment.
-
Sample Preparation : A549 cells (5 × 10^6) are treated with the DHODH inhibitor (e.g., 100 nM H-006) for 24 hours. The cells are then washed, and metabolites are extracted using methanol.[10]
-
LC-MS/MS Analysis : The extracted metabolites are separated using liquid chromatography (LC) and detected and identified by tandem mass spectrometry (MS/MS).
-
Data Processing : The raw data is processed to identify and quantify the metabolites. The levels of key metabolites in the pyrimidine synthesis pathway (e.g., DHO, orotic acid, UMP) are compared between treated and untreated samples.[11]
In Vivo Lymphoma Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Tumor Implantation : Immunocompromised mice are subcutaneously implanted with human lymphoma cells (e.g., OCILY19).[7]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[7]
-
Treatment : Mice are randomized into groups and treated orally with this compound (e.g., 10, 30, or 100 mg/kg, twice daily) or a vehicle control.[7]
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors can be excised for further analysis, such as metabolomics, to confirm on-target drug effects.[5]
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental approaches used to validate it, the following diagrams are provided.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in a lymphoma xenograft model.
Caption: The logical basis for the selective activity of this compound in hematologic cancers.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
A Comparative Analysis of DHODH Inhibitors in Hematologic Cancers
For Researchers, Scientists, and Drug Development Professionals
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in the treatment of hematologic malignancies. As a key enzyme in the de novo pyrimidine synthesis pathway, its inhibition selectively targets rapidly proliferating cancer cells, which are highly dependent on this pathway for DNA and RNA synthesis.[1] This guide provides a comparative analysis of prominent DHODH inhibitors, presenting key experimental data on their efficacy, safety, and mechanisms of action, supported by detailed experimental protocols and pathway visualizations.
Introduction to DHODH Inhibition in Hematologic Cancers
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines.[2] Malignant cells, particularly those in hematologic cancers like acute myeloid leukemia (AML), exhibit a heightened dependence on this pathway for their survival and rapid proliferation.[1] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, induction of differentiation, and apoptosis.[3][4] This dependency creates a therapeutic window, allowing for targeted therapy against cancer cells while sparing normal, quiescent cells.[1] Several small molecule inhibitors of DHODH, from first-generation compounds like Leflunomide to newer, more potent agents such as Brequinar, ASLAN003, and BAY 2402234, have been investigated in preclinical and clinical settings for hematologic cancers.[1][2]
Comparative Efficacy of DHODH Inhibitors
The following tables summarize the in vitro enzymatic and cell-based efficacy of key DHODH inhibitors, as well as their performance in clinical trials for hematologic malignancies.
Table 1: In Vitro Enzymatic and Cellular Activity of DHODH Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | EC50 / IC50 (Cell-Based Assay) | Citation(s) |
| Brequinar (BRQ) | Human DHODH | ~20 nM | ER-HoxA9, U937, THP1 (AML) | ~1 µM (ED50) | [5] |
| Human DHODH | 4.7 nM | A375 (Melanoma) | - | [6] | |
| Human DHODH | 4.5 nM | HL-60 (AML) | - | [7] | |
| Leflunomide (A771726) | Human DHODH | ~5 µM | - | - | [5] |
| Human DHODH | 7.99 µM | A375 (Melanoma) | - | [6] | |
| Human DHODH | 411 nM | HL-60 (AML) | - | [7] | |
| ASLAN003 | Human DHODH | - | THP-1 (AML) | 152 nM (IC50) | [4] |
| Human DHODH | - | MOLM-14 (AML) | 582 nM (IC50) | [4] | |
| Human DHODH | - | KG-1 (AML) | 382 nM (IC50) | [4] | |
| BAY 2402234 | Human DHODH | - | MOLM-13 (AML) | 3.16 nM (Anti-proliferative) | [8] |
| Human DHODH | - | HEL (AML) | 0.96 nM (Anti-proliferative) | [8] | |
| Human DHODH | - | DLBCL Cell Lines | Sub-nanomolar to low-nanomolar range | [9] | |
| Meds433 | Human DHODH | 1.2 nM | CML Cell Lines | - | [10] |
IC50: Half maximal inhibitory concentration. ED50: Half maximal effective dose. A771726 is the active metabolite of Leflunomide.
Table 2: Clinical Trial Outcomes of DHODH Inhibitors in Acute Myeloid Leukemia (AML)
| Inhibitor | Trial Phase | Population | Key Efficacy Results | Common Related Adverse Events | Citation(s) |
| Brequinar | Phase 1b/2a (NCT03760666) | Relapsed/Refractory AML | No participants achieved Morphologic Leukemia-Free State (MLFS) or Partial Remission (PR). | Not detailed in provided results. | [11][12] |
| ASLAN003 | Phase 2a (NCT03451084) | AML (ineligible for standard therapy) | Out of 8 evaluable patients, 4 showed clinical efficacy signs (2 with myeloid differentiation, 1 with suspected differentiation syndrome). 4 patients had stable disease for >3 months. Trial was later terminated due to lack of adequate clinical benefit. | Leukocytosis, nausea, rash. Grade 3/4 leukocytosis in one patient. | [13][14][15] |
| BAY 2402234 | Phase 1 (NCT03404726) | AML, MDS, CMML | Trial was terminated due to a lack of adequate clinical benefit. | Not detailed in provided results. | [15][16][17] |
MDS: Myelodysplastic Syndrome. CMML: Chronic Myelomonocytic Leukemia.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods used to evaluate these inhibitors is crucial for a comprehensive understanding.
Mechanism of Action: DHODH Inhibition
DHODH inhibitors block the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway. This leads to a depletion of uridine and other pyrimidines necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: DHODH inhibitors block pyrimidine synthesis, leading to apoptosis.
Experimental Workflow: Evaluating DHODH Inhibitors
A typical preclinical workflow for assessing a novel DHODH inhibitor involves a series of in vitro assays to confirm target engagement, cellular activity, and mechanism of cell death.
Caption: Workflow for preclinical evaluation of DHODH inhibitors.
Detailed Experimental Protocols
DHODH Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from methods that measure the reduction of a chromogen coupled to the oxidation of dihydroorotate.[18]
Principle: The enzymatic activity of DHODH is assessed by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The reduction of blue DCIP to a colorless form is measured spectrophotometrically.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO), substrate
-
Coenzyme Q10, electron acceptor
-
2,6-dichlorophenolindophenol (DCIP), chromogen
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing Coenzyme Q10 (100 µM) and DCIP (200 µM).[18]
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate with the inhibitors for 30 minutes at 25°C.[18]
-
Initiate the reaction by adding the substrate, DHO (500 µM).[18]
-
Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader.[18]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Hematologic cancer cell lines (e.g., THP-1, MOLM-14, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DHODH inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[4]
-
Allow cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours or overnight at 37°C in the dark.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis and distinguish it from necrosis in cells treated with DHODH inhibitors.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Hematologic cancer cell lines
-
DHODH inhibitors
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the DHODH inhibitor for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The inhibition of DHODH represents a promising therapeutic strategy for hematologic malignancies, leveraging the metabolic vulnerability of rapidly proliferating cancer cells. While first-generation inhibitors like Leflunomide have modest activity, newer agents such as Brequinar, ASLAN003, and BAY 2402234 have demonstrated significantly greater potency in preclinical models. However, clinical trial results to date have been mixed, with some trials being terminated due to a lack of sufficient efficacy.[13][15] These outcomes highlight the need for further research to optimize dosing strategies, identify patient populations most likely to respond, and explore rational combination therapies that could enhance the anti-leukemic effects of DHODH inhibition. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important class of targeted cancer therapies.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Trial: NCT03760666 - My Cancer Genome [mycancergenome.org]
- 13. biospectrumasia.com [biospectrumasia.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Leukemia | Study 19420 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: AG-636 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, AG-636, with other well-characterized DHODH inhibitors. It focuses on cross-resistance patterns, mechanisms of action, and the experimental data supporting these findings. This document is intended to inform research and development efforts in oncology and other therapeutic areas where DHODH is a target of interest.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a key target in rapidly proliferating cells such as cancer cells.[1] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis. Several DHODH inhibitors, including Leflunomide, Teriflunomide, and Brequinar, have been developed and investigated for various diseases. This compound is a novel, potent, and selective DHODH inhibitor that has shown significant anti-tumor activity, particularly in hematologic malignancies.[2][3][4]
Comparative Efficacy and Cellular Sensitivity
This compound has demonstrated potent inhibitory activity against human DHODH with an IC50 of 17 nM.[5] Its efficacy has been extensively profiled across a wide range of cancer cell lines, showing particular sensitivity in hematologic malignancies compared to solid tumors.[6][7] A comparison of the half-maximal growth-inhibitory concentration (GI50) of this compound and Brequinar in a panel of B-cell lymphoma cell lines reveals a similar spectrum of activity, suggesting a shared vulnerability of these cancers to DHODH inhibition.[6]
Table 1: Comparative Potency of Selected DHODH Inhibitors
| Inhibitor | Target | IC50 | Key Therapeutic Areas Investigated |
| This compound | Human DHODH | 17 nM[5] | Hematologic Malignancies[2][3] |
| Brequinar | Human DHODH | ~5 nM[8] | Cancer, Autoimmune Diseases[9] |
| Leflunomide (active metabolite A77 1726) | Human DHODH | ~600 nM[10] | Rheumatoid Arthritis, Psoriatic Arthritis[9] |
| Teriflunomide | Human DHODH | ~600 nM[10] | Multiple Sclerosis[9] |
| BAY 2402234 | Human DHODH | 1.2 nM | Myeloid Malignancies |
| IMU-838 | Human DHODH | 160 nM | Autoimmune Diseases, Viral Infections |
| MEDS433 | Human DHODH | 1.2 nM | Viral Infections |
Table 2: Sensitivity of B-Cell Lymphoma Cell Lines to this compound and Brequinar
| Cell Line | Subtype | This compound GI50 (µM)[6] | Brequinar GR50 (µM)[6] |
| OCI-Ly19 | DLBCL (GCB) | < 0.1 | < 0.1 |
| SU-DHL-4 | DLBCL (GCB) | < 0.1 | < 0.1 |
| SU-DHL-6 | DLBCL (GCB) | < 0.1 | < 0.1 |
| Toledo | DLBCL (ABC) | < 0.1 | < 0.1 |
| Z-138 | Mantle Cell | < 0.1 | < 0.1 |
| Granta-519 | Mantle Cell | < 0.1 | < 0.1 |
| Jeko-1 | Mantle Cell | 0.1 - 1.0 | 0.1 - 1.0 |
| Pfeiffer | DLBCL (GCB) | 0.1 - 1.0 | 0.1 - 1.0 |
| DLBCL: Diffuse Large B-Cell Lymphoma; GCB: Germinal Center B-Cell like; ABC: Activated B-Cell like. Data extracted from "Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase".[6] |
Mechanisms of Resistance and Cross-Resistance Profiles
Acquired resistance to DHODH inhibitors is a significant challenge in their clinical development. The primary mechanisms of resistance identified to date include:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the inhibition of de novo synthesis by increasing the uptake and utilization of extracellular nucleosides through the salvage pathway.
-
DHODH Gene Amplification: Increased expression of the DHODH enzyme can overcome the inhibitory effects of the drug.[11]
-
Point Mutations in the DHODH Gene: Alterations in the drug-binding site of the DHODH enzyme can reduce the affinity of the inhibitor.[12]
While direct experimental data on cross-resistance involving this compound is limited, insights can be drawn from the structural basis of inhibitor binding and data from other DHODH inhibitors.
The crystal structure of this compound in complex with human DHODH reveals that it binds to the ubiquinone binding tunnel.[6][13] This binding site is also occupied by other DHODH inhibitors like Brequinar and Teriflunomide.[14] The similar binding region suggests a potential for cross-resistance. For instance, a mutation in this pocket that reduces the binding affinity of one inhibitor is likely to affect others that bind in a similar fashion.
However, subtle differences in the specific interactions of each inhibitor with the amino acid residues of the binding pocket could lead to differential effects. For example, unique polar interactions have been noted for this compound compared to teriflunomide, which may contribute to its higher potency and could potentially influence its cross-resistance profile.[6]
Studies on DHODH inhibitors in Plasmodium falciparum have shown that parasites resistant to one inhibitor can exhibit hypersensitivity (collateral sensitivity) to other inhibitors with different chemical scaffolds.[12][14][15] This phenomenon is attributed to the specific mutations in the DHODH gene that confer resistance to one compound while creating a new vulnerability to another. While these findings are in a different organism, they highlight the principle that cross-resistance is not always a given and depends on the specific resistance mechanism and the chemical nature of the inhibitors.
Given that DHODH gene amplification is a known mechanism of resistance to other DHODH inhibitors in cancer cells, it is highly probable that this would also confer resistance to this compound.[11] In such cases, a higher concentration of the inhibitor would be required to achieve the same level of target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway targeted by DHODH inhibitors and a general workflow for studying cross-resistance.
Caption: De novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
Caption: Experimental workflow for studying cross-resistance to DHODH inhibitors.
Experimental Protocols
Generation of DHODH Inhibitor-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines is through continuous exposure to escalating doses of the drug.[11][16][17]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selected DHODH inhibitor (e.g., Brequinar) on the parental cancer cell line using a cell viability assay (see protocol below).
-
Initial Exposure: Culture the parental cells in the presence of the DHODH inhibitor at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the DHODH inhibitor in the culture medium. The dose increments are typically 1.5- to 2-fold.[17]
-
Selection and Expansion: At each concentration, a sub-population of resistant cells will be selected. Expand these clones before proceeding to the next higher concentration.
-
Characterization of Resistant Phenotype: After several months of continuous culture, the resulting cell line should exhibit a significantly higher IC50 for the selecting drug compared to the parental cell line. This can be confirmed by a cell viability assay.
DHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.[8][15]
-
Reagents:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO), the substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone, the electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator that is reduced by DHODH activity
-
-
Procedure:
-
Pre-incubate the recombinant DHODH enzyme with various concentrations of the test inhibitor (e.g., this compound) in the assay buffer in a 96-well plate.
-
Initiate the reaction by adding DHO and the electron acceptor (CoQ10 or decylubiquinone) and DCIP.
-
Monitor the decrease in absorbance of DCIP at 600-650 nm over time using a microplate reader. The rate of decrease is proportional to the DHODH activity.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay is used to determine the cytotoxic or cytostatic effects of DHODH inhibitors on cancer cell lines.[18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor (e.g., this compound, Brequinar) for a specified period (e.g., 72-96 hours).
-
Addition of Viability Reagent: Add a cell viability reagent such as CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plates for a period recommended by the manufacturer (typically 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 values by plotting the viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent DHODH inhibitor with a strong preclinical rationale for its use in hematologic malignancies. Understanding the potential for cross-resistance with other DHODH inhibitors is crucial for its clinical development and for designing effective combination therapies. While direct experimental evidence for this compound cross-resistance is still emerging, the available data on its mechanism of action, binding mode, and the known resistance mechanisms to other DHODH inhibitors provide a solid framework for predicting its resistance profile. Further studies using this compound-resistant cell lines are warranted to definitively characterize its cross-resistance patterns and to identify strategies to overcome potential resistance.
References
- 1. Overcoming Intrinsic and Acquired Resistance Mechanisms Associated with the Cell Wall of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. Diverse evolutionary pathways challenge the use of collateral sensitivity as a strategy to suppress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 12. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Cell Culture Academy [procellsystem.com]
Safety Operating Guide
Proper Disposal of AG-636: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for AG-636, a potent dihydroorotate dehydrogenase (DHODH) inhibitor used in cancer research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Principles
The fundamental principle for the disposal of this compound, as stated in its SDS, is that it must not be disposed of with household garbage and must not be allowed to reach the sewage system .[1] Disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations.[1]
Step-by-Step Disposal Workflow
The following procedure outlines a safe and compliant workflow for the disposal of this compound waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Ensure all waste containers are in good condition and are properly sealed to prevent leaks or spills.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste contractor with a copy of the this compound Safety Data Sheet.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal contractor, as required by regulations.
-
Quantitative Data Summary
For clarity and easy reference, the key identifiers for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 1-methyl-5-(2′-methyl[1,1′-biphenyl]-4-yl)-1H-benzotriazole-7-carboxylic acid |
| CAS Number | 1623416-31-8 |
| Molecular Formula | C₂₁H₁₇N₃O₂ |
| Molecular Weight | 343.38 g/mol |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AG-636
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of AG-636.
This document provides critical safety protocols, detailed experimental guidelines, and a comprehensive disposal plan for this compound, a potent and reversible inhibitor of dihydroorotate dehydrogenase (DHODH). By adhering to these procedures, researchers can ensure a safe laboratory environment and the integrity of their experimental outcomes.
Immediate Safety and Handling
This compound is a chemical compound intended for research use only and presents several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory when handling this compound. The following personal protective equipment must be worn at all times in the laboratory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Fully fastened to protect against skin contact. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Use when handling the powdered form of this compound. |
Emergency First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician immediately. Do not induce vomiting. |
Operational Plan: Experimental Protocols
This compound is a valuable tool in cancer research, particularly in the study of hematologic malignancies. Its mechanism of action involves the inhibition of the mitochondrial enzyme DHODH, which is a key step in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, essential building blocks for DNA and RNA, thereby arresting cell proliferation and inducing apoptosis in susceptible cancer cells.
Preparation of this compound Stock Solutions
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cell Viability Assay: A Representative Protocol
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value of this compound for the specific cell line.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and leading to apoptosis.
Caption: A typical workflow for an in vitro experiment using this compound.
Disposal Plan
Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled as hazardous chemical waste.
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling Requirements |
| Unused this compound Powder | Original container or a clearly labeled, sealed, and compatible chemical waste container. | "Hazardous Waste: this compound (Solid)" |
| Unused Stock Solution | A clearly labeled, sealed, and compatible chemical waste container for flammable liquids. | "Hazardous Waste: this compound in DMSO (Liquid)" |
| Contaminated Labware (pipette tips, tubes, etc.) | A designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag. | "Hazardous Waste: this compound Contaminated Sharps/Labware" |
| Contaminated PPE (gloves, disposable lab coats) | A designated hazardous waste bag. | "Hazardous Waste: this compound Contaminated PPE" |
Step-by-Step Disposal Procedure
-
Segregate Waste: At the point of generation, separate the different types of this compound waste into their designated containers as outlined in the table above.
-
Label Containers: Ensure all waste containers are clearly and accurately labeled with the contents and the words "Hazardous Waste."
-
Store Securely: Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
By following these guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
